4-(aminomethyl)-N-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXALCZRZTHZBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586099 | |
| Record name | 4-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101252-53-3 | |
| Record name | 4-(Aminomethyl)-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101252-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-N-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Biological Landscape of 4-(aminomethyl)-N-methylbenzenesulfonamide and its Congeners: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological targets of the benzenesulfonamide class of molecules, with a specific focus on the structural archetype, 4-(aminomethyl)-N-methylbenzenesulfonamide (CAS RN: 101252-53-3). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. While specific experimental data for this compound is not extensively available in public literature, this guide leverages the wealth of information on structurally related sulfonamides to infer its probable biological activities and mechanisms of action.
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] The primary and most extensively studied biological targets of benzenesulfonamides are the carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[2][3]
Carbonic Anhydrases: The Primary Target
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in numerous physiological processes. There are 15 known human CA isoforms, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2][3] Benzenesulfonamides are potent inhibitors of several CA isoforms.[2]
The inhibitory mechanism involves the coordination of the sulfonamide anion to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. The affinity and selectivity of benzenesulfonamide derivatives for different CA isoforms are dictated by the nature of the substituents on the benzene ring.
Quantitative Analysis of Benzenesulfonamide-Carbonic Anhydrase Inhibition
While specific inhibition constants for this compound are not readily found, the following table presents representative data for structurally analogous benzenesulfonamides against key human carbonic anhydrase (hCA) isoforms. This data illustrates the typical potency of this class of compounds.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Acetazolamide (Standard) | hCA I | 250 |
| Acetazolamide (Standard) | hCA II | 12 |
| Acetazolamide (Standard) | hCA IX | 25 |
| Acetazolamide (Standard) | hCA XII | 5.7 |
| Homosulfanilamide | hCA I | 10,000 |
| Homosulfanilamide | hCA II | 230 |
| p-Aminomethyl-benzenesulfonamide | hCA I | 8,900 |
| p-Aminomethyl-benzenesulfonamide | hCA II | 150 |
Note: This table is a compilation of representative data from various sources for illustrative purposes.
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition (Stopped-Flow CO₂ Hydration Assay)
A common method to determine the inhibitory activity of sulfonamides against carbonic anhydrases is the stopped-flow CO₂ hydration assay.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., TRIS-HCl). The inhibitor, this compound, is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time as the pH decreases due to the formation of bicarbonate and protons.
-
Data Analysis: The initial rates of the reaction are calculated for various inhibitor concentrations. These rates are then used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The inhibition constant (Kᵢ) can be subsequently calculated using the Cheng-Prusoff equation.
Potential Signaling Pathway Involvement
The inhibition of carbonic anhydrases by benzenesulfonamides can impact various signaling pathways. For instance, the inhibition of tumor-associated isoforms like CA IX and CA XII can disrupt pH regulation in the tumor microenvironment, leading to increased extracellular acidity and reduced intracellular pH, which can, in turn, affect cancer cell proliferation and survival.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Technical Guide to Fragment-Based Drug Discovery: Characterizing a Hypothetical Sulfonamide Fragment
Disclaimer: The compound "4-(aminomethyl)-N-methylbenzenesulfonamide" is used throughout this document as a hypothetical example to illustrate the principles and methodologies of Fragment-Based Drug Discovery (FBDD). As of this writing, there is no significant body of publicly available scientific literature detailing the use of this specific molecule in FBDD campaigns. The data and specific experimental outcomes presented are illustrative and not based on published results for this compound.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4] The core principle of FBDD is to screen libraries of small, low-complexity molecules, or "fragments," to identify those that bind weakly but efficiently to a biological target.[3] These initial fragment hits, which typically have molecular weights under 300 Da, serve as starting points for optimization into more potent, drug-like candidates through strategies like fragment growing, linking, or merging.[1]
This approach offers several advantages. Firstly, the chemical space explored by a typical fragment library is vast despite its smaller size compared to HTS libraries.[4] Secondly, fragments that bind, even weakly, tend to do so with high "ligand efficiency," meaning they form high-quality, energetically favorable interactions with the target protein. This provides a robust foundation for structure-guided medicinal chemistry efforts.
This guide will use a representative sulfonamide, This compound , to illustrate the complete FBDD workflow, from initial screening and hit validation to structural characterization and lead optimization.
The FBDD Workflow: A Conceptual Overview
The FBDD process is a multi-stage campaign that relies on sensitive biophysical techniques to detect weak binding events. The general workflow is designed to identify promising fragments and provide a clear path for their evolution into potent leads.
Hit Identification: Screening for Binders
The first step is to screen a fragment library against the purified target protein. Because fragment interactions are weak (typically in the high micromolar to millimolar range), highly sensitive biophysical methods are required.[2]
Primary Screening Technologies
Commonly used primary screening techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are powerful for detecting binding events.[5][6] When a fragment binds to the 15N-labeled protein, it causes chemical shift perturbations (CSPs) in the signals of amino acid residues at or near the binding site.[6][7]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in mass on a sensor surface where the target protein is immobilized.[8] It can screen fragment libraries with high throughput and provide initial estimates of binding kinetics.[8]
-
X-ray Crystallography: This method involves soaking protein crystals in solutions containing high concentrations of fragments.[9] It directly provides the three-dimensional structure of the protein-fragment complex, offering immediate insight into the binding mode and paving the way for structure-based design.[9][10]
Illustrative Screening Results
For our hypothetical fragment, This compound , we will assume it was identified as a hit in a primary screen against a target kinase.
| Parameter | Technique | Result | Interpretation |
| Primary Hit | 1H-15N HSQC NMR | Significant CSPs observed for 5 residues | Indicates direct binding to the target protein. |
| Binding Signal | Surface Plasmon Resonance | Response Unit (RU) > 20 | Confirms interaction with the immobilized target. |
| Solubility | Aqueous Buffer | >1 mM | Sufficient solubility for biophysical assays. |
Hit Validation and Characterization
Once initial hits are identified, they must be validated to eliminate false positives and accurately characterize their binding properties. This typically involves an orthogonal biophysical method and detailed structural studies.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics.[11] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[11][12]
Hypothetical Thermodynamic Data
The following table summarizes plausible ITC data for the binding of our example fragment to its target kinase.
| Thermodynamic Parameter | Symbol | Hypothetical Value | Unit |
| Dissociation Constant | Kd | 450 | µM |
| Stoichiometry | n | 1.05 | - |
| Enthalpy Change | ΔH | -5.2 | kcal/mol |
| Entropy Change | TΔS | -0.8 | kcal/mol |
| Ligand Efficiency | LE | 0.38 | kcal/mol per heavy atom |
| Binding Free Energy | ΔG | -4.4 | kcal/mol |
Note: Ligand Efficiency (LE) is calculated as (-ΔG / number of heavy atoms). For this compound (C8H12N2O2S), the heavy atom count is 13. A LE value > 0.3 is generally considered a promising starting point.
Structural Biology: Visualizing the Interaction
Obtaining a high-resolution crystal structure of the protein-fragment complex is a critical step.[13] It reveals the precise binding mode, identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts), and provides an unambiguous blueprint for structure-guided optimization.
The process involves growing high-quality protein crystals and then soaking them with a solution of the fragment before collecting X-ray diffraction data.[14][15]
Detailed Experimental Protocols
The following sections provide generalized, detailed protocols for the key experiments discussed.
Protocol: 1H-15N HSQC NMR Screening
-
Protein Preparation: Express and purify the target protein with uniform 15N labeling. Prepare a stock solution of 50-100 µM protein in a deuterated NMR buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.4, 90% H2O/10% D2O).[5][6]
-
Fragment Preparation: Prepare a 100 mM stock solution of This compound in deuterated DMSO (DMSO-d6).
-
Reference Spectrum: Acquire a baseline 2D 1H-15N HSQC spectrum of the protein alone. This spectrum serves as the reference.[7]
-
Screening: Add the fragment to the protein sample to a final concentration of 500 µM (DMSO concentration should not exceed 1%).
-
Data Acquisition: Acquire a second 2D 1H-15N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and screening spectra. Identify amide peaks that show a significant chemical shift perturbation (CSP) or line broadening, indicating an interaction. Map these CSPs onto the protein structure to identify the putative binding site.[7]
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the protein and fragment in an identical, extensively dialyzed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).[12] Degas both solutions thoroughly for at least 10 minutes before use.[16]
-
Concentrations: Prepare a 15 µM solution of the target protein and a 150-200 µM solution of This compound . The ligand concentration should be 10-20 times the protein concentration.[16][17]
-
Instrument Setup: Load approximately 300 µL of the protein solution into the sample cell and the fragment solution into the injection syringe of the calorimeter.[12] Allow the system to equilibrate at 25°C.
-
Titration: Perform a series of 15-20 injections (e.g., 2 µL each) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Control Experiment: Perform a control titration by injecting the fragment solution into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the peaks corresponding to each injection to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.[17]
Protocol: X-ray Crystallography by Soaking
-
Crystallization: Generate high-quality crystals of the apo-protein using a suitable crystallization method (e.g., hanging drop vapor diffusion).[15][18]
-
Soaking Solution: Prepare a soaking solution containing the crystallization mother liquor supplemented with 5-10 mM of This compound .
-
Fragment Soaking: Transfer a protein crystal from its growth drop into the soaking solution. Allow the crystal to soak for a period ranging from a few minutes to several hours.
-
Cryo-protection and Mounting: Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor plus 20-25% glycerol or ethylene glycol) before flash-cooling it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.
-
Structure Determination: Process the diffraction data. Solve the structure using molecular replacement with the known apo-protein structure as a search model. Calculate difference electron density maps (Fo-Fc) to reveal the density corresponding to the bound fragment. Build the fragment into the density and refine the final protein-fragment complex structure.[13]
Conclusion and Path Forward
The identification of This compound as a hypothetical hit provides a solid starting point for a medicinal chemistry program. Its favorable ligand efficiency suggests that its binding is highly productive. The next phase would involve using the structural information from X-ray crystallography to design and synthesize analogs that extend into nearby pockets of the binding site, thereby increasing potency and selectivity. This iterative cycle of design, synthesis, and testing is the cornerstone of evolving a millimolar fragment hit into a nanomolar clinical candidate.
References
- 1. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
- 5. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of 4-(aminomethyl)-N-methylbenzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(aminomethyl)-N-methylbenzenesulfonamide , a sulfonamide derivative of potential interest to researchers, scientists, and professionals in the field of drug development. This document outlines plausible synthetic routes, detailed experimental protocols, and in-depth characterization methodologies.
Synthesis
Two primary synthetic routes are proposed for the preparation of this compound. The first route involves the protection of the primary amine of the commercially available 4-(aminomethyl)benzenesulfonamide, followed by N-methylation of the sulfonamide and subsequent deprotection. The second, more complex route, begins with 4-cyanobenzenesulfonamide, proceeds through N-methylation, and concludes with the reduction of the nitrile group.
Synthetic Route 1: N-Methylation of 4-(aminomethyl)benzenesulfonamide via a Protection-Deprotection Strategy
This three-step synthesis is the more direct approach, leveraging a commercially available starting material. The key challenge of chemoselectivity is addressed by protecting the more nucleophilic primary amine before methylating the sulfonamide nitrogen.
Step 1: Boc-Protection of 4-(aminomethyl)benzenesulfonamide
-
Dissolution: Dissolve 4-(aminomethyl)benzenesulfonamide (1 equivalent) in a mixture of dioxane and water (1:1).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a base such as sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Boc-protected intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain tert-butyl ((4-sulfamoylphenyl)methyl)carbamate.
Step 2: N-Methylation of the Sulfonamide
-
Dissolution: Dissolve the Boc-protected intermediate (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Methylation: Add methyl iodide (CH₃I, 1.5-2 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 40-60 °C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-methylated product.
-
Purification: Purify the product by column chromatography (silica gel, ethyl acetate/hexane) to yield tert-butyl ((4-(N-methylsulfamoyl)phenyl)methyl)carbamate.
Step 3: Boc-Deprotection
-
Dissolution: Dissolve the N-methylated, Boc-protected compound (1 equivalent) in a suitable organic solvent like dichloromethane (DCM).
-
Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product can be triturated with diethyl ether to afford the salt of the final product. For the free base, a basic workup with a mild base like sodium bicarbonate solution followed by extraction with an organic solvent would be necessary.
-
Purification: The final product, This compound , can be purified by recrystallization or column chromatography.
Synthetic Route 2: Multi-step Synthesis from 4-Cyanobenzenesulfonamide
This alternative route is longer but avoids the need for a protection-deprotection sequence. It involves the N-methylation of a nitrile-containing precursor followed by reduction.
Step 1: N-Methylation of 4-Cyanobenzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyanobenzenesulfonamide (1 equivalent) in a suitable solvent like DMF.
-
Reagent Addition: Add a base such as potassium carbonate (2-3 equivalents) followed by the dropwise addition of methyl iodide (1.5-2 equivalents).
-
Reaction: Heat the mixture to 40-60 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Route 1, Step 2 to obtain 4-cyano-N-methylbenzenesulfonamide.
Step 2: Reduction of the Nitrile Group
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).[1][2][3][4]
-
Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of 4-cyano-N-methylbenzenesulfonamide (1 equivalent) in anhydrous THF.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.[1][2][3][4] Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser work-up).
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield This compound .
Characterization
The synthesized this compound should be characterized using a combination of physical and spectroscopic methods to confirm its identity and purity.
Physical and Predicted Spectral Data
| Property | Predicted Value |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a crystalline solid. |
| Solubility | Soluble in methanol, DMSO, and aqueous acid. |
Spectroscopic Data
The NMR spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. The predicted chemical shifts are based on the analysis of structurally similar compounds.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| -CH₃ (N-methyl) | 2.4 - 2.6 | s | 3H | N-CH ₃ |
| -CH₂- (aminomethyl) | 3.8 - 4.0 | s or d | 2H | Ar-CH ₂-NH₂ |
| -NH₂ (aminomethyl) | Variable | br s | 2H | -NH ₂ |
| Aromatic Protons (ortho to -CH₂NH₂) | 7.3 - 7.5 | d | 2H | Ar-H |
| Aromatic Protons (ortho to -SO₂NHCH₃) | 7.7 - 7.9 | d | 2H | Ar-H |
| -NH- (sulfonamide) | Variable | br s or q | 1H | SO₂-NH -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| -CH₃ (N-methyl) | 28 - 30 | N-C H₃ |
| -CH₂- (aminomethyl) | 45 - 47 | Ar-C H₂-NH₂ |
| Aromatic Carbons | 126 - 130 | C H (ortho to -CH₂NH₂) |
| Aromatic Carbons | 128 - 132 | C H (ortho to -SO₂NHCH₃) |
| Aromatic Carbon (ipso to -CH₂NH₂) | 140 - 145 | Ar-C -CH₂NH₂ |
| Aromatic Carbon (ipso to -SO₂NHCH₃) | 138 - 142 | Ar-C -SO₂NHCH₃ |
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretching (primary amine) |
| 3200 - 3300 | Medium | N-H stretching (sulfonamide) |
| 2850 - 3000 | Medium | C-H stretching (aliphatic) |
| 1590 - 1610 | Medium | C=C stretching (aromatic) |
| 1320 - 1350 | Strong | Asymmetric SO₂ stretching |
| 1140 - 1160 | Strong | Symmetric SO₂ stretching |
| 900 - 930 | Medium | S-N stretching |
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 200.26 (for ESI, [M+H]⁺ at m/z = 201.27)
-
Key Fragmentation Patterns:
-
Loss of the methyl group from the sulfonamide: [M - 15]⁺
-
Loss of the aminomethyl group: [M - 30]⁺
-
Cleavage of the C-S bond leading to the aminomethylbenzyl cation: m/z = 106
-
Cleavage of the S-N bond.
-
Loss of SO₂: [M - 64]⁺
-
Logical Relationships in Synthesis
The following diagram illustrates the logical workflow for the protection-methylation-deprotection strategy outlined in Synthetic Route 1. This highlights the crucial role of protecting groups in achieving chemoselective transformations in multifunctional molecules.
Conclusion
This technical guide has detailed two viable synthetic pathways for the preparation of this compound. While a direct, one-step synthesis from commercially available starting materials presents chemoselectivity challenges, a protection-based strategy offers a robust solution. An alternative multi-step route from a nitrile precursor is also presented. Furthermore, a comprehensive characterization plan utilizing NMR, IR, and mass spectrometry has been outlined, with predicted data to aid in the identification and purity assessment of the final compound. This guide serves as a valuable resource for researchers embarking on the synthesis and study of this and related sulfonamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
An In-depth Technical Guide to 4-(aminomethyl)-N-methylbenzenesulfonamide Analogs and Derivatives for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Among these, derivatives of 4-(aminomethyl)-N-methylbenzenesulfonamide represent a promising class of compounds with significant potential for the development of novel enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols for analogs and derivatives of this compound. The focus is on their role as inhibitors of key enzymes such as carbonic anhydrases and protein kinases, and their impact on associated signaling pathways critical in various disease states.
Core Structure
The foundational structure of the compounds discussed in this guide is this compound. Modifications to the aminomethyl and N-methyl moieties, as well as substitutions on the benzene ring, give rise to a diverse library of analogs with varied physicochemical properties and biological targets.
Synthesis of Analogs and Derivatives
The synthesis of this compound analogs typically involves multi-step reaction sequences. A general approach often starts with the appropriate benzenesulfonyl chloride, which is then reacted with an amine to form the sulfonamide bond. Further modifications can be introduced to the aminomethyl group.
General Synthetic Protocol: N-Alkylation of a Primary Sulfonamide
A common method for preparing N-substituted sulfonamides involves the alkylation of a primary sulfonamide. For the synthesis of N-methyl-4-(aminomethyl)benzenesulfonamide, a precursor such as 4-(acetamidomethyl)benzenesulfonamide can be N-methylated, followed by the deprotection of the amino group.
A detailed protocol for a related compound, N-methyl-4-(amino)benzenesulfonamide, involves the hydrolysis of an acetamide precursor. An acetamide (1.6 g) is dissolved in methanol (5 ml) and refluxed with 4N hydrochloric acid (7 ml) for 1 hour[1]. After the evaporation of methanol under reduced pressure, the residue is made basic with 1N sodium hydroxide and extracted with ethyl acetate[1]. Drying over anhydrous sodium sulfate and subsequent evaporation of the solvent yields the final product[1]. This method can be adapted for the synthesis of the target compound by starting with the appropriate N-acetylated precursor.
Quantitative Biological Activity Data
The biological activity of this compound analogs has been evaluated against several enzyme targets. The following tables summarize key quantitative data from various studies on related benzenesulfonamide derivatives, providing insights into their potential as enzyme inhibitors.
Table 1: Carbonic Anhydrase Inhibition
Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and cancer.
| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Benzenesulfonamide Derivatives | hCA I, hCA II, hCA IX, hCA XII | Kᵢ values ranging from nanomolar to micromolar | [2] |
| 4-Aminoethyl-benzenesulfonamide Derivatives | hCA I, hCA II, hCA IX, hCA XII | Kᵢ values ranging from 32.0 nM to 1350 nM | [3] |
| Nitro-containing Benzenesulfonamides | hCA II, hCA IX, hCA XII | Kᵢ values from 5.4 nM to 4975 nM | [4] |
| Biphenylsulfonamides | CA IX | Potent inhibition | [5] |
Table 2: Protein Kinase Inhibition
The inhibition of protein kinases is a major strategy in cancer therapy. Certain benzenesulfonamide derivatives have shown potent inhibitory activity against key kinases involved in cancer cell proliferation and survival signaling pathways.
| Compound Class | Target Kinase(s) | IC₅₀ | Reference |
| Benzenesulfonamide Derivatives | PI3K / mTOR | Potent dual inhibition | [1] |
| 4-Methylbenzenesulfonamide Derivatives | CDK2 | IC₅₀ values of 18.3 - 26.3 µM | |
| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | PLK4 | IC₅₀ = 0.1 nM | |
| Benzenesulfonamide Analogs | TrkA | IC₅₀ = 58.6 µM |
Signaling Pathways and Mechanisms of Action
Analogs of this compound primarily exert their biological effects through the inhibition of specific enzymes, leading to the modulation of critical cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Benzenesulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR, key components of this pathway. Inhibition at these nodes can lead to the suppression of downstream signaling, ultimately inducing apoptosis in cancer cells.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also a hallmark of many cancers. Kinase inhibitors with a benzenesulfonamide scaffold can target upstream kinases in this pathway, such as receptor tyrosine kinases (RTKs) or downstream kinases like MEK, leading to the inhibition of ERK phosphorylation and subsequent cellular effects.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
-
Reagents and Buffers:
-
Purified human carbonic anhydrase (hCA) isoforms.
-
HEPES buffer (20 mM, pH 7.4) containing NaBF₄ (20 mM) for constant ionic strength.
-
Phenol red (0.2 mM) as a pH indicator.
-
CO₂-saturated water.
-
Test compounds (analogs of this compound) dissolved in DMSO.
-
Acetazolamide as a standard inhibitor.
-
-
Procedure:
-
The assay is performed using a stopped-flow instrument to measure the initial rates of the CA-catalyzed CO₂ hydration reaction.
-
The change in absorbance of phenol red at 557 nm is monitored for 10-100 seconds as the pH decreases due to the formation of carbonic acid.
-
Varying concentrations of the test compounds are pre-incubated with the enzyme solution before mixing with the CO₂-saturated water.
-
The CO₂ concentrations are varied (e.g., 1.7 to 17 mM) to determine kinetic parameters.
-
-
Data Analysis:
-
Inhibition constants (Kᵢ) are calculated from the reaction rates at different inhibitor concentrations using non-linear least-squares methods and Lineweaver-Burk plots.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway after treatment with a test compound.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one with a known dysregulated kinase pathway) to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound analog for a specified duration. Include a vehicle control (DMSO).
-
If applicable, stimulate the pathway with a growth factor (e.g., EGF for the MAPK pathway).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt, anti-total-ERK) to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
-
Conclusion
Analogs and derivatives of this compound are a versatile class of compounds with significant potential in drug discovery, particularly as enzyme inhibitors. Their activity against carbonic anhydrases and various protein kinases highlights their therapeutic promise for a range of diseases, including cancer and glaucoma. The structure-activity relationships of these compounds are complex, with small structural modifications often leading to significant changes in potency and selectivity. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel analogs. Further investigation into the downstream signaling effects of these compounds will be crucial for elucidating their precise mechanisms of action and advancing their development as clinical candidates.
References
- 1. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
The ADME Profile of 4-(aminomethyl)-N-methylbenzenesulfonamide: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile for the compound 4-(aminomethyl)-N-methylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from structurally related sulfonamides and established in silico predictive models to forecast its pharmacokinetic properties. Detailed experimental protocols for key in vitro ADME assays are provided to guide the empirical validation of these predictions. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling informed decision-making in the progression of this compound or analogous compounds as potential therapeutic agents. All quantitative data herein should be considered predictive and necessitates experimental verification.
Introduction
This compound is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities.[1] Understanding the ADME properties of a new chemical entity is paramount in early drug discovery and development, as these characteristics are critical determinants of a drug's efficacy, safety, and dosing regimen.[2] This guide presents a comprehensive, albeit predicted, ADME profile for this compound, alongside the requisite experimental designs for its validation.
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its ADME profile, influencing its solubility, permeability, and interactions with biological systems. The following table summarizes the predicted physicochemical properties for this compound, generated using established in silico tools and comparison with similar molecules.
| Property | Predicted Value | Significance in ADME |
| Molecular Weight | ~200 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | Indicates lipophilicity, affecting absorption and distribution. |
| Water Solubility | Moderately Soluble | Crucial for dissolution and absorption in the gastrointestinal tract. |
| pKa (Acid Dissociation Constant) | Amine: ~9-10; Sulfonamide: ~10-11 | Determines the ionization state at physiological pH, impacting solubility and permeability. |
| Polar Surface Area (PSA) | ~70-90 Ų | Influences membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | Affects solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and interactions with biological targets. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |
Table 1: Predicted Physicochemical Properties of this compound.
Predicted ADME Profile
The following sections detail the predicted ADME characteristics of this compound.
Absorption
Most sulfonamides are readily absorbed orally.[3] Based on its predicted physicochemical properties, including moderate molecular weight and a balanced logP, this compound is predicted to have good oral absorption. The primary amine and sulfonamide groups may lead to pH-dependent solubility and absorption in the gastrointestinal tract.
Prediction: High to moderate oral absorption.
Distribution
Sulfonamides are typically distributed throughout the body.[3] The predicted plasma protein binding for this compound is expected to be moderate. The extent of tissue distribution will be influenced by its lipophilicity and plasma protein binding.
Prediction:
-
Plasma Protein Binding: Moderately bound.
-
Volume of Distribution (Vd): Moderate.
Metabolism
The metabolism of sulfonamides primarily occurs in the liver.[3] The major metabolic pathways for sulfonamides include N-acetylation of the aromatic amine and oxidation.[4][5] For this compound, the primary amine attached to the methyl group is also a potential site for metabolism. The N-methyl group on the sulfonamide may also undergo oxidative metabolism.
Predicted Metabolic Pathways:
-
N-acetylation of the aminomethyl group.
-
Oxidation of the aromatic ring.
-
Oxidative deamination of the aminomethyl group to form the corresponding aldehyde and carboxylic acid.
-
N-demethylation of the sulfonamide.
Cytochrome P450 (CYP) Involvement: Metabolism is likely to be mediated by various CYP isoforms. Inhibition or induction of these enzymes could lead to drug-drug interactions. A thorough in vitro evaluation is necessary to determine the specific CYPs involved and the potential for interactions.
Excretion
The primary route of excretion for sulfonamides and their metabolites is via the kidneys.[3][6] A significant portion of the parent drug and its metabolites are expected to be eliminated in the urine. The rate of renal excretion will be dependent on factors such as glomerular filtration, active tubular secretion, and passive tubular reabsorption, which can be influenced by urinary pH due to the compound's ionizable groups.[6]
Prediction: Primarily renal excretion of the parent compound and its metabolites.
Experimental Protocols for ADME Profiling
To validate the predicted ADME profile, a series of in vitro and in vivo experiments are required. The following sections provide detailed methodologies for key in vitro assays.
Caco-2 Permeability Assay
This assay is used to predict intestinal absorption of orally administered drugs.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.
-
Permeability Assessment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
Caption: Caco-2 Permeability Assay Workflow.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Methodology:
-
Preparation: Human liver microsomes are incubated with the test compound in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance.
Caption: Liver Microsome Stability Assay Workflow.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins.
Methodology:
-
Assay Setup: The assay is typically performed using rapid equilibrium dialysis (RED) devices. Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other, separated by a semi-permeable membrane.
-
Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
Caption: Plasma Protein Binding (RED) Workflow.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP enzymes.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Reaction Initiation: The reaction is started by adding NADPH.
-
Reaction Termination: After a set incubation time, the reaction is stopped.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity) is determined by comparing the metabolite formation in the presence of the test compound to a control.
Caption: CYP450 Inhibition Assay Workflow.
Predicted Signaling Pathways and Interactions
As a sulfonamide, this compound could potentially interact with pathways common to this class of drugs. For instance, if it possesses antibacterial properties, it would likely inhibit the folic acid synthesis pathway in bacteria by acting as a competitive inhibitor of dihydropteroate synthase.
Caption: Potential Inhibition of Bacterial Folic Acid Synthesis.
Conclusion
This technical guide provides a predictive ADME profile for this compound based on the known properties of structurally related sulfonamides and in silico modeling. The compound is predicted to have favorable absorption and distribution characteristics. Its metabolism is anticipated to proceed through pathways common to sulfonamides, with renal excretion being the primary route of elimination. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This comprehensive overview serves as a valuable starting point for the further investigation and development of this compound as a potential drug candidate. All predictions must be confirmed through rigorous experimental evaluation.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. karger.com [karger.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Mechanical Studies of Substituted Benzenesulfonamides
Introduction
This technical guide provides an in-depth overview of the application of quantum mechanical methods to the study of substituted benzenesulfonamide derivatives. While a specific inquiry into "4-(aminomethyl)-N-methylbenzenesulfonamide" did not yield dedicated quantum mechanical studies in the reviewed literature, this document synthesizes findings from closely related sulfonamide compounds to offer a comprehensive framework for researchers, scientists, and drug development professionals. The principles and methodologies detailed herein are directly applicable to the computational analysis of a wide range of sulfonamide-based molecules, including the target compound.
Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their antibacterial properties and presence in various other biologically active molecules.[1] Quantum mechanical calculations offer a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules, providing insights that can guide drug design and development.
Computational Methodologies
The foundational approach for the quantum mechanical study of benzenesulfonamide derivatives, as evidenced by multiple studies on related compounds, is Density Functional Theory (DFT).[1][2][3][4] This method provides a good balance between computational cost and accuracy for molecules of this size.
Typical Experimental Protocol: DFT Calculations
A representative computational protocol for analyzing a substituted benzenesulfonamide derivative involves the following steps:
-
Molecular Geometry Optimization:
-
The initial 3D structure of the molecule is constructed using a molecular modeling software.
-
Geometry optimization is then performed to find the lowest energy conformation of the molecule.
-
Method: DFT is the most common method employed.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used.[1][2][3][4]
-
Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is typically chosen to provide a good description of the electronic structure.[1][2][3][4][5]
-
Software: Gaussian suite of programs is a commonly cited software for these calculations.[1][6]
-
-
Vibrational Frequency Analysis:
-
Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
The calculated vibrational spectra (IR and Raman) can be compared with experimental data for validation of the computational model.[2][3][4]
-
-
Electronic Property Calculations:
-
Once a stable geometry is obtained, a range of electronic properties are calculated to understand the molecule's reactivity and potential interactions. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[1][2][3][4][7]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1][2][7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate hyperconjugative interactions, charge delocalization, and the stability of the molecule.[1][2][3][4]
-
Mulliken Population Analysis: This analysis provides information on the charge distribution on each atom in the molecule.[1]
-
Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability can be calculated to assess the potential of the molecule for use in NLO materials.[1][4]
-
-
The following diagram illustrates a typical workflow for these computational studies:
References
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Unveiling the Therapeutic Potential: A Technical Guide to the Target Identification and Validation of 4-(aminomethyl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The compound 4-(aminomethyl)-N-methylbenzenesulfonamide belongs to this versatile class. While its specific biological targets are not yet fully elucidated, its structural similarity to known enzyme inhibitors suggests significant therapeutic potential. This guide outlines a comprehensive strategy for the systematic identification and validation of its molecular targets, with a primary focus on the carbonic anhydrase enzyme family, a well-established target for sulfonamide-based drugs.[3][4] The methodologies described herein provide a robust framework for characterizing the mechanism of action of this promising compound and advancing its development as a potential therapeutic agent.
Hypothesized Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer, glaucoma, and neurological disorders.[3][6] The primary sulfonamide group is a classic zinc-binding motif that anchors inhibitors to the active site of CAs.[5] Several aminomethyl-substituted benzenesulfonamides have demonstrated potent, isoform-selective inhibition of CAs.[3][4] This precedent strongly suggests that this compound may also function as a CA inhibitor.
Figure 1: General catalytic mechanism of carbonic anhydrase.
Target Identification and Validation Workflow
A multi-pronged approach is essential to confidently identify and validate the biological target(s) of this compound. The proposed workflow integrates affinity-based proteomics for initial target discovery with rigorous biophysical and cell-based assays for validation.
Figure 2: Workflow for target identification and validation.
Experimental Protocols
Target Identification via Affinity Chromatography-Mass Spectrometry
This method aims to isolate binding partners of the compound from a complex biological mixture, such as a cell lysate.
Protocol:
-
Immobilization of the Ligand:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The primary amine of the aminomethyl group can be used for this coupling.
-
-
Preparation of Cell Lysate:
-
Culture a relevant human cell line (e.g., a cancer cell line known to overexpress certain CA isoforms, such as HT-29) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Pack a column with the ligand-immobilized beads.
-
Equilibrate the column with the lysis buffer.
-
Load the clarified cell lysate onto the column and allow it to flow through by gravity.
-
Wash the column extensively with lysis buffer to remove non-specific binders.
-
Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification by Mass Spectrometry:
-
Concentrate the eluted protein fraction.
-
Separate the proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain.
-
Excise the protein bands of interest, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired mass spectra against a protein database.
-
Hypothetical Results:
| Rank | Protein ID (UniProt) | Protein Name | Peptide Count | Sequence Coverage (%) |
| 1 | P00918 | Carbonic anhydrase 2 | 25 | 60 |
| 2 | P22748 | Carbonic anhydrase 1 | 18 | 52 |
| 3 | Q16790 | Carbonic anhydrase 9 | 15 | 45 |
| 4 | P54218 | Carbonic anhydrase 12 | 12 | 40 |
Table 1: Representative list of putative protein targets identified by affinity chromatography-mass spectrometry.
Target Validation: Enzymatic and Biophysical Assays
Once putative targets are identified, their interaction with the compound must be validated and quantified.
This assay measures the enzymatic activity of CA in the presence of the inhibitor.
Protocol (p-Nitrophenyl Acetate Assay):
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add a solution of the purified recombinant human CA isoform in assay buffer (e.g., Tris-HCl).
-
Add serial dilutions of the compound to the wells. Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor for a specified time at room temperature.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Exemplary Data:
| CA Isoform | IC₅₀ (nM) for this compound |
| hCA I | 850 |
| hCA II | 75 |
| hCA IX | 25 |
| hCA XII | 40 |
Table 2: Hypothetical IC₅₀ values against various human carbonic anhydrase isoforms, suggesting selectivity for cancer-related isoforms IX and XII.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Prepare solutions of the purified target protein and the compound in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Exemplary Data:
| Parameter | Value for hCA IX |
| Association Constant (Ka) | 4.0 x 10⁷ M⁻¹ |
| Dissociation Constant (Kd) | 25 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | 2.5 kcal/mol |
Table 3: Representative thermodynamic parameters for the binding of the compound to a target protein, as determined by ITC.
Cellular Target Engagement
Confirming that the compound binds to its target in a cellular environment is a critical validation step.
CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Treat intact cells with the compound or a vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
The temperature at which 50% of the protein is denatured (Tm) will be higher in the presence of a binding ligand.
Downstream Functional Studies in a Cancer Context
If a cancer-related CA isoform like CA IX is validated as a target, subsequent functional assays are necessary to understand the compound's cellular effects. CA IX is known to contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.
Figure 3: Signaling pathway involving carbonic anhydrase IX in cancer.
Exemplary Functional Assays:
| Assay | Endpoint | Hypothetical EC₅₀ (µM) |
| Cell Proliferation (MTT/SRB) | Inhibition of cell growth | 1.5 |
| Apoptosis (Caspase-3/7 Assay) | Induction of programmed cell death | 2.0 |
| Cell Migration (Wound Healing Assay) | Inhibition of cell motility | 0.8 |
| Invasion (Transwell Matrigel Assay) | Inhibition of invasive potential | 1.2 |
Table 4: Representative data from cellular functional assays in a cancer cell line overexpressing the target.
Conclusion
This technical guide provides a systematic and comprehensive framework for the target identification and validation of this compound. By leveraging a combination of proteomic, biochemical, biophysical, and cell-based approaches, researchers can confidently identify its molecular targets, with a strong hypothesis pointing towards carbonic anhydrases. The detailed protocols and exemplary data presented herein offer a clear roadmap for elucidating the compound's mechanism of action and paving the way for its potential translation into a novel therapeutic agent. The successful execution of this workflow will not only characterize this specific molecule but also contribute to the broader understanding of sulfonamide-based drug action.
References
- 1. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 2-(Aminomethyl)benzenesulfonamide hydrochloride | 857246-96-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 4-(Aminomethyl)-2-hydroxybenzenesulfonamide (EVT-13265687) [evitachem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-N-methylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties, often attributed to their ability to inhibit enzymes such as carbonic anhydrase.[1][2]
Synthetic Strategies
Two primary retrosynthetic pathways are outlined for the synthesis of the target compound, this compound.
Route 1: Reductive Amination of a Sulfonamide-Aldehyde Intermediate. This approach involves the synthesis of a key intermediate, 4-formyl-N-methylbenzenesulfonamide, followed by reductive amination to introduce the aminomethyl group.
Route 2: N-Methylation of a Protected Aminomethyl Sulfonamide. This alternative strategy begins with the commercially available 4-(aminomethyl)benzenesulfonamide, which is first N-methylated and then deprotected.
Experimental Protocols
Route 1: Synthesis via Reductive Amination
This route is a versatile method for preparing a variety of N-substituted aminomethyl derivatives.
Step 1: Synthesis of N-Methyl-4-methylbenzenesulfonamide
This initial step prepares the core sulfonamide structure.
-
Reaction: 4-Toluenesulfonyl chloride is reacted with methylamine to form N-methyl-4-methylbenzenesulfonamide.
-
Materials:
-
4-Toluenesulfonyl chloride
-
Methylamine (40% in water)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-toluenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine solution (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Oxidation to 4-Formyl-N-methylbenzenesulfonamide
The methyl group is oxidized to an aldehyde, providing a handle for the introduction of the amino group.
-
Reaction: N-Methyl-4-methylbenzenesulfonamide is oxidized to 4-formyl-N-methylbenzenesulfonamide using an oxidizing agent such as potassium permanganate or chromium trioxide.
-
Materials:
-
N-Methyl-4-methylbenzenesulfonamide
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Sodium bisulfite solution
-
-
Procedure:
-
Suspend N-methyl-4-methylbenzenesulfonamide (1.0 eq) in a mixture of pyridine and acetic anhydride.
-
Cool the mixture to 0 °C and add KMnO₄ (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to give the crude aldehyde.
-
Purify by column chromatography on silica gel.
-
Step 3: Reductive Amination to this compound
The final step introduces the primary amine via reductive amination.
-
Reaction: 4-Formyl-N-methylbenzenesulfonamide is reacted with an ammonia source, and the resulting imine is reduced in situ to the amine.
-
Materials:
-
4-Formyl-N-methylbenzenesulfonamide
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)
-
Methanol
-
-
Procedure:
-
Dissolve 4-formyl-N-methylbenzenesulfonamide (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to afford the target compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Route 2: Synthesis via N-Methylation
This route is more direct if the starting sulfonamide is readily available.
Step 1: N-Methylation of 4-(Acetamidomethyl)benzenesulfonamide
The sulfonamide nitrogen is methylated, and the amine is protected as an acetamide.
-
Reaction: Commercially available 4-(aminomethyl)benzenesulfonamide is first protected as an acetamide, then the sulfonamide is N-methylated using a methylating agent.
-
Materials:
-
4-(Aminomethyl)benzenesulfonamide hydrochloride
-
Acetic anhydride
-
Pyridine
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure (Protection):
-
Suspend 4-(aminomethyl)benzenesulfonamide hydrochloride (1.0 eq) in pyridine.
-
Add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Stir at room temperature for 3 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration to yield 4-(acetamidomethyl)benzenesulfonamide.
-
-
Procedure (N-Methylation):
-
Dissolve 4-(acetamidomethyl)benzenesulfonamide (1.0 eq) in DMF.
-
Add K₂CO₃ (2.0 eq) and methyl iodide (1.5 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to give N-methyl-4-(acetamidomethyl)benzenesulfonamide.
-
Step 2: Deprotection to this compound
The final step is the removal of the acetyl protecting group.
-
Reaction: The acetamide is hydrolyzed under acidic conditions to yield the final product.
-
Materials:
-
N-Methyl-4-(acetamidomethyl)benzenesulfonamide
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Reflux a solution of N-methyl-4-(acetamidomethyl)benzenesulfonamide (1.0 eq) in 6 M HCl for 4-6 hours.[3]
-
Cool the reaction mixture to room temperature and neutralize with a NaOH solution until basic.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield this compound.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for key transformations in the synthesis of sulfonamide derivatives, based on literature precedents for similar compounds.
Table 1: Synthesis of N-Substituted-4-methylbenzenesulfonamides
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methylamine | Pyridine | Dichloromethane | 24 | >90 | [4] |
| 2 | Allylamine | K₂CO₃ (aq) | Tetrahydrofuran | 24 | 95 | [5] |
| 3 | Benzylamine | Pyridine | Dichloromethane | 24 | 92 | [4] |
Table 2: Reductive Amination of Aldehydes to Primary Amines
| Entry | Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | 4-Formylbenzenesulfonamide | NH₄OAc | NaBH₃CN | Methanol | 62-69 | [6] |
| 2 | Benzaldehyde | NH₃/MeOH | NaBH₃CN | Methanol | ~85 | Generic Protocol |
| 3 | 4-Nitrobenzaldehyde | NH₄OAc | NaBH(OAc)₃ | Dichloroethane | ~90 | Generic Protocol |
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound.
Biological Signaling Pathway: Inhibition of Carbonic Anhydrase in Cancer
Many sulfonamide derivatives exhibit anticancer activity by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors that plays a crucial role in pH regulation and tumor survival.[1][2]
Caption: Inhibition of CA IX by sulfonamide derivatives in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for "4-(aminomethyl)-N-methylbenzenesulfonamide" in Carbonic Anhydrase Inhibition Assays
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion.[3] The fifteen known human CA isoforms have been identified as significant therapeutic targets for various conditions such as glaucoma, epilepsy, and cancer.[3] Benzenesulfonamides are a prominent class of CA inhibitors, known for their high affinity and specificity towards different CA isoforms.[4] 4-(aminomethyl)-N-methylbenzenesulfonamide, a member of this class, is a molecule of interest for researchers in drug discovery and development for its potential as a carbonic anhydrase inhibitor.[5] This document provides detailed application notes and protocols for evaluating the inhibitory effects of this compound against various carbonic anhydrase isoforms.
Mechanism of Action
Primary sulfonamides (R-SO₂NH₂) are potent inhibitors of carbonic anhydrases. Their inhibitory action stems from the binding of the deprotonated sulfonamide anion to the catalytic zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25.8 | 5.7 | [6][7] |
| 4-(2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)ethyl)benzenesulfonamide | >10000 | 4515 | 7766 | 316 | [8] |
| 4-(((dimethylcarbamothioyl)thio)amino)-N-(4-sulfamoylphenethyl)benzenesulfonamide | 393.0 | 374.0 | 39.1 | 46.8 | [9] |
| N-[4-(Aminosulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | - | - | 568.8 | - | [7] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid (6o) | - | - | <100 | 10 | [10] |
| Phthalimide-capped benzene sulphonamide (Compound 1) | 28.5 | 2.2 | - | - | [6] |
Experimental Protocols
The following protocols describe standard assays for determining the inhibitory activity of compounds like this compound against carbonic anhydrase isoforms.
Stopped-Flow CO₂ Hydrase Assay
This is a widely used method for measuring the catalytic activity of carbonic anhydrase and its inhibition.
1. Materials and Reagents:
-
Recombinant human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor stock solution (e.g., 10 mM of this compound in a suitable solvent like DMSO)
-
Assay Buffer: 10 mM HEPES or Tris, pH 7.5
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
2. Protocol:
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
Pre-incubate the enzyme solution (final concentration typically 5-12 nM) with various concentrations of the inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[2]
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CO₂ hydration reaction.
-
Determine the initial velocity of the reaction for each inhibitor concentration by analyzing the initial 5-10% of the reaction progress.
-
Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the observed rates.
-
Calculate the inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model using non-linear least-squares methods and the Cheng-Prusoff equation.[2]
Esterase Activity Assay (Spectrophotometric)
This assay utilizes the esterase activity of carbonic anhydrase with a chromogenic substrate.
1. Materials and Reagents:
-
Recombinant human carbonic anhydrase (hCA) isoforms
-
Inhibitor stock solution
-
Assay Buffer: 15 mM HEPES, pH 7.4, containing 100 mM NaCl and 0.01% Brij-35[1]
-
Substrate: 4-Nitrophenyl acetate (4-NPA)
-
384-well assay plates
-
Plate reader capable of measuring absorbance at 405 nm
2. Protocol:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and create a serial dilution series.[1]
-
Add the enzyme solution (e.g., 18 µL of 11.1 ng/µL hCA IX) to the wells of a 384-well plate.[1]
-
Add a small volume of the inhibitor dilutions to the wells.
-
Initiate the reaction by adding the 4-NPA substrate solution.
-
Monitor the rate of 4-nitrophenol formation by measuring the increase in absorbance at 405 nm using a plate reader.[1]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for Carbonic Anhydrase Esterase Inhibition Assay
References
- 1. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-AMINO-N-METHYL-BENZENESULFONAMIDE_TargetMol [targetmol.com]
- 6. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallography of Benzenesulfonamide Derivatives Bound to Carbonic Anhydrases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallographic study of benzenesulfonamide-based inhibitors, such as "4-(aminomethyl)-N-methylbenzenesulfonamide," bound to their target proteins, with a focus on human Carbonic Anhydrases (hCAs). While crystallographic data for the specific compound "this compound" is not publicly available, this guide utilizes data from closely related benzenesulfonamide derivatives to provide representative protocols and data presentation formats applicable to novel sulfonamide inhibitors.
Introduction to Benzenesulfonamide Inhibitors and Carbonic Anhydrases
Benzenesulfonamides are a prominent class of compounds known to inhibit carbonic anhydrases (CAs), a family of zinc metalloenzymes that play crucial roles in various physiological processes.[1][2][3] The primary sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of CAs, making these compounds potent inhibitors.[3] Understanding the precise binding mode of these inhibitors through X-ray crystallography is paramount for the structure-based design of new, more selective, and potent therapeutic agents for conditions such as glaucoma, epilepsy, and cancer.[3][4]
Quantitative Data Summary
The following tables summarize key crystallographic and binding affinity data for representative benzenesulfonamide derivatives in complex with human Carbonic Anhydrase II (hCA II). This data serves as a reference for what to expect and how to present findings for novel sulfonamide inhibitors.
Table 1: Crystallographic Data for Selected Benzenesulfonamide-hCA II Complexes
| PDB ID | Ligand | Resolution (Å) | R-work | R-free | Space Group |
| 2WEJ | Benzenesulfonamide | 1.60 | 0.182 | 0.219 | P21 |
| 3T5U | N-nitro sulfonamide derivative | 1.85 | 0.198 | 0.235 | P21 |
| 8BZZ | N-nitro sulfonamide derivative | 1.55 | 0.174 | 0.203 | P212121 |
| 7AEQ | Benzenesulfonamide derivative | 1.42 | 0.169 | 0.198 | P21 |
Data compiled from publicly available Protein Data Bank entries and associated publications.
Table 2: Binding Affinity of Selected Benzenesulfonamide Inhibitors for hCA Isoforms
| Compound | Target Isoform | KI (nM) |
| Acetazolamide (Reference) | hCA I | 250 |
| Acetazolamide (Reference) | hCA II | 12 |
| Benzenesulfonamide derivative 11b | hCA II | <1 |
| Benzenesulfonamide derivative 12b | hCA II | <1 |
| Arylsulfonamide I | hCA VII | 4.8 |
| Arylsulfonamide 2a | hCA IX | 10.2 |
Inhibition constants (KI) are indicative of the potency of the inhibitor.[4][5] Data is sourced from various scientific publications.
Experimental Protocols
The following are detailed protocols for the co-crystallization, data collection, and structure determination of a target protein in complex with a benzenesulfonamide inhibitor.
Protocol 1: Co-crystallization of Protein-Ligand Complex
This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization.
Materials:
-
Purified target protein (e.g., hCA II) at a concentration of 10-20 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5).
-
Benzenesulfonamide inhibitor stock solution (e.g., 100 mM in DMSO).
-
Crystallization buffer (screening kits or optimized conditions, e.g., 0.1 M HEPES pH 7.5, 1.8 M (NH4)2SO4).
-
24-well crystallization plates.
-
Siliconized glass cover slips.
-
Pipettes and tips.
Procedure:
-
Prepare the protein-ligand complex by incubating the purified protein with a 5-10 fold molar excess of the benzenesulfonamide inhibitor for at least 1 hour on ice. This can be done by adding the inhibitor stock solution directly to the protein solution.
-
Set up the hanging drops:
-
Pipette 1 µL of the protein-ligand complex solution onto a siliconized cover slip.
-
Add 1 µL of the crystallization buffer to the protein-ligand drop.
-
Gently mix by pipetting up and down without introducing air bubbles.
-
-
Invert the cover slip and place it over the reservoir of the 24-well plate, which contains 500 µL of the crystallization buffer.
-
Seal the well with vacuum grease to ensure an airtight system.
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
Protocol 2: X-ray Diffraction Data Collection
This protocol describes the steps for collecting diffraction data from a protein-ligand crystal.
Materials:
-
Cryoprotectant solution (e.g., crystallization buffer supplemented with 20-30% glycerol or ethylene glycol).
-
Cryo-loops.
-
Liquid nitrogen.
-
Synchrotron beamline or in-house X-ray source.
Procedure:
-
Crystal Harvesting and Cryo-cooling:
-
Once crystals have grown to a suitable size (e.g., 50-100 µm), carefully transfer a single crystal from the drop into the cryoprotectant solution using a cryo-loop.
-
Soak the crystal in the cryoprotectant for a few seconds to a minute.
-
Quickly plunge the loop with the crystal into liquid nitrogen to flash-cool it.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer of the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Set the appropriate data collection parameters (e.g., exposure time, oscillation range, detector distance).
-
Collect a complete dataset by rotating the crystal in the X-ray beam. It is common to collect 180° or 360° of data.
-
-
Data Processing:
-
Process the raw diffraction images using software such as XDS or MOSFLM to integrate the reflections and determine the unit cell parameters and space group.
-
Scale and merge the integrated data using programs like SCALA or AIMLESS from the CCP4 suite.
-
Protocol 3: Structure Determination and Refinement
This protocol outlines the process of solving and refining the crystal structure.
Software:
-
Molecular replacement software (e.g., Phaser, MOLREP).
-
Model building software (e.g., Coot).
-
Refinement software (e.g., Phenix.refine, REFMAC5).
Procedure:
-
Structure Solution by Molecular Replacement:
-
Use a previously determined structure of the target protein without the ligand as a search model.
-
Run molecular replacement software to find the orientation and position of the protein molecules in the unit cell of the new crystal.
-
-
Initial Refinement:
-
Perform an initial round of refinement on the molecular replacement solution to improve the fit of the model to the experimental data.
-
-
Electron Density Map Calculation:
-
Calculate electron density maps (2Fo-Fc and Fo-Fc). The Fo-Fc difference map should show positive electron density corresponding to the bound ligand if it is present in the crystal.
-
-
Ligand Fitting and Model Building:
-
Use model building software to manually fit the benzenesulfonamide inhibitor into the observed electron density in the active site.
-
Generate geometric restraints (CIF file) for the ligand.
-
Inspect the entire protein model and correct any discrepancies with the electron density. Add water molecules to positive density peaks.
-
-
Structure Refinement:
-
Perform iterative cycles of refinement, alternating with manual model building.
-
Monitor the R-work and R-free values to assess the progress of the refinement. The goal is to minimize these values while maintaining good stereochemistry.
-
-
Structure Validation:
-
Once the refinement has converged, validate the final structure using tools like MolProbity to check for geometric outliers and other potential issues.
-
Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
-
Visualizations
The following diagrams illustrate the general workflow and key interactions involved in the crystallographic analysis of benzenesulfonamide inhibitors.
Caption: Experimental workflow for protein-ligand crystallography.
Caption: Key interactions of benzenesulfonamide inhibitors in the CA active site.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(aminomethyl)-N-methylbenzenesulfonamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(aminomethyl)-N-methylbenzenesulfonamide, also known as SLC-0111, is a potent and selective small molecule inhibitor of carbonic anhydrase IX (CAIX).[1] CAIX is a transmembrane enzyme that is highly expressed in a variety of solid tumors, particularly under hypoxic conditions, and plays a crucial role in regulating pH in the tumor microenvironment.[2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH (pHi), which is favorable for tumor cell survival, proliferation, and metastasis.[1][3] Inhibition of CAIX by this compound disrupts this pH balance, leading to intracellular acidification and subsequent anti-tumor effects.[1] These application notes provide a comprehensive overview of the use of this compound in cell-based assays, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.
Mechanism of Action
This compound is a sulfonamide-based inhibitor that targets the active site of carbonic anhydrases.[4] Its selectivity for the tumor-associated isoform CAIX over other isoforms like CAI and CAII makes it an attractive candidate for cancer therapy.[4] The primary mechanism of action involves the inhibition of CAIX's catalytic activity, which disrupts the pH regulatory machinery of cancer cells. This leads to:
-
Decreased Intracellular pH (pHi): Inhibition of CAIX reduces the production of bicarbonate, which is essential for neutralizing intracellular acids. This results in the acidification of the cancer cell's cytoplasm.[1]
-
Increased Extracellular pH (pHe): By blocking the extrusion of protons, the inhibitor leads to a less acidic tumor microenvironment.[3]
This disruption of pH homeostasis induces cellular stress, inhibits cell proliferation, and can sensitize cancer cells to conventional chemotherapies.[5][6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound (SLC-0111) from various in vitro studies.
Table 1: Inhibitory Activity (IC50) of SLC-0111 against Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | IC50 (µg/mL) | Reference |
| CA I | >10 | [4] |
| CA II | >10 | [4] |
| CA IX | 0.048 ± 0.006 | [4] |
| CA XII | 0.096 ± 0.008 | [4] |
Table 2: Cytotoxicity (IC50) of SLC-0111 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HT-29 | Colon Cancer | 13.53 | [4] |
| MCF7 | Breast Cancer | 18.15 | [4] |
| PC3 | Prostate Cancer | 8.71 | [4] |
| CCD-986sk | Normal Skin Fibroblasts | 45.70 | [4] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CAIX in pH regulation and its inhibition by SLC-0111.
Caption: General workflow for evaluating SLC-0111 in cell-based assays.
Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibitory effect of this compound on the catalytic activity of CAIX.
Materials:
-
Recombinant human CAIX enzyme
-
This compound (dissolved in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in the buffer.
-
In one syringe of the stopped-flow instrument, load the CAIX enzyme solution mixed with the desired concentration of the inhibitor or vehicle control (DMSO).
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 48-96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Intracellular pH Measurement
This protocol measures changes in intracellular pH upon treatment with this compound using a fluorescent pH indicator.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
Fluorescent pH indicator dye (e.g., BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells on glass-bottom dishes or in a 96-well plate and allow them to adhere.
-
Load the cells with the pH indicator dye according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
Treat the cells with this compound at the desired concentration.
-
Acquire fluorescent images or readings at different time points. For ratiometric dyes like BCECF, acquire signals at two excitation wavelengths.
-
Calibrate the fluorescence ratio to pH values using a standard curve generated with buffers of known pH in the presence of a protonophore like nigericin.
-
Analyze the data to determine the change in intracellular pH over time.
Conclusion
This compound (SLC-0111) is a valuable tool for studying the role of carbonic anhydrase IX in cancer biology. Its ability to selectively inhibit CAIX and disrupt pH homeostasis in tumor cells makes it a promising therapeutic agent. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the effects of this compound in various cell-based assays and further explore its potential in cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Aminomethyl)-N-methylbenzenesulfonamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids and backbone modifications into peptides is a key strategy in modern drug discovery to enhance therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. Sulfonamide-containing moieties are of particular interest as they can act as transition-state isosteres for amide bonds, potentially leading to potent enzyme inhibitors.[1][2] This document provides detailed application notes and protocols for the proposed use of "4-(aminomethyl)-N-methylbenzenesulfonamide" as a novel building block in solid-phase peptide synthesis (SPPS). The introduction of this N-methylated sulfonamide moiety can impart unique conformational constraints and chemical properties to the resulting peptidomimetics.
Potential Applications
Peptides incorporating a this compound backbone modification may exhibit a range of valuable biological activities:
-
Enzyme Inhibition: The sulfonamide group can mimic the tetrahedral transition state of peptide bond hydrolysis, making these modified peptides potential inhibitors of proteases (e.g., HIV protease, matrix metalloproteinases) and other enzymes like carbonic anhydrases.[1][2]
-
Modulation of G Protein-Coupled Receptors (GPCRs): Peptide ligands are crucial for the function of many GPCRs.[3][4][5] Introducing the structural rigidity and altered hydrogen bonding capacity of the N-methyl sulfonamide can lead to ligands with modified affinity and selectivity for their target receptors.
-
Enhanced Stability: The sulfonamide bond is resistant to cleavage by peptidases, which can significantly increase the in vivo half-life of the peptide therapeutic.
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
The successful incorporation of this compound into a growing peptide chain is anticipated to be challenging due to the steric hindrance posed by the N-methyl group. The following table summarizes typical coupling efficiencies for various sterically hindered and N-methylated amino acids using different coupling reagents in Fmoc-based SPPS. This data can serve as a guide for optimizing the coupling of the proposed sulfonamide building block.
| Amino Acid Type | Coupling Reagent | Activation | Base | Typical Coupling Time | Estimated Yield | Reference |
| N-Methylated Amino Acid | HATU | 1-Hydroxy-7-azabenzotriazole | DIEA | 1-4 hours | 90-98% | [6] |
| N-Methylated Amino Acid | PyBOP | 1-Hydroxybenzotriazole | DIEA | 2-6 hours | 85-95% | [7][8] |
| N-Methylated Amino Acid | DIC/Oxyma | Oxyma Pure | N/A | 1-3 hours | 92-99% | [9] |
| α,α-Disubstituted Amino Acid | COMU | N/A | DIEA | 30-60 min | >95% | N/A |
| Bulky Natural Amino Acid (e.g., Val, Ile) | HBTU | 1-Hydroxybenzotriazole | DIEA | 30-90 min | >99% | N/A |
Note: Yields are estimates and can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected this compound
This protocol describes the preparation of the Fmoc-protected building block required for SPPS.
Materials:
-
4-(Aminomethyl)benzenesulfonyl chloride hydrochloride
-
Methylamine solution (e.g., 40% in water)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of this compound:
-
Dissolve 4-(aminomethyl)benzenesulfonyl chloride hydrochloride in THF and cool to 0°C.
-
Slowly add an excess of methylamine solution while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and water.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.
-
-
Fmoc Protection:
-
Dissolve the synthesized this compound in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Cool the mixture to 0°C and add a solution of Fmoc-Cl in DCM dropwise.
-
Stir vigorously at 0°C for 1 hour and then at room temperature overnight.
-
Separate the organic layer, wash with 1 M HCl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the Fmoc-protected product by flash chromatography.
-
Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating the Fmoc-protected this compound building block into a peptide sequence using manual Fmoc-SPPS.
Materials:
-
Fmoc-protected this compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Resin-bound peptide with a free N-terminal amine (e.g., on Rink Amide resin)[10]
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.[10]
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Drain the DMF from the swelled resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.[6]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[10]
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
-
Proceed to the next coupling cycle.
Protocol 3: Peptide Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Visualizations
Caption: Workflow for synthesizing a peptide with this compound.
Caption: A potential GPCR signaling pathway modulated by a sulfonamide-containing peptide ligand.
References
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Peptide ligand recognition by G protein-coupled receptors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common approach involves a multi-step synthesis starting from a commercially available material like 4-(chloromethyl)benzenesulfonyl chloride. The synthesis typically involves the reaction of the sulfonyl chloride with methylamine, followed by the introduction of the aminomethyl group, often through a protected intermediate to avoid side reactions.
Q2: What are the critical parameters to control during the sulfonylation of methylamine?
A2: Key parameters include temperature, stoichiometry, and the choice of base. The reaction is typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions. Using a slight excess of methylamine can help to drive the reaction to completion and neutralize the hydrochloric acid byproduct. Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride starting material.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted starting materials, di-sulfonated byproducts (where two sulfonyl groups react with one methylamine), and hydrolyzed sulfonyl chloride (benzenesulfonic acid). If a protecting group strategy is used, incomplete deprotection can also lead to impurities.
Q4: How can I effectively purify the crude this compound?
A4: A combination of techniques is often necessary. Acid-base extraction can be very effective for separating the basic amine product from non-basic impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for obtaining a highly pure solid product. If these methods are insufficient, column chromatography on silica gel may be required.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation in Sulfonylation Step | Inactive sulfonyl chloride due to hydrolysis. | Ensure all glassware is oven-dried and use anhydrous solvents. Store sulfonyl chloride under an inert atmosphere. |
| Low reactivity of methylamine. | Use a more concentrated solution of methylamine or consider using a stronger, non-nucleophilic base like triethylamine or pyridine to facilitate the reaction. | |
| Reaction temperature is too low. | While starting at a low temperature is recommended, gradually warming the reaction to room temperature or slightly above may be necessary to drive it to completion. Monitor progress by TLC. | |
| Formation of a White Precipitate Upon Adding Methylamine | The precipitate is likely methylamine hydrochloride, formed from the reaction of methylamine with the HCl byproduct. | This is a normal observation. Ensure enough methylamine is used to act as both the nucleophile and the acid scavenger. Alternatively, add a non-nucleophilic base. |
| Low Yield in the Amination/Deprotection Step | Incomplete reaction during the formation of the protected intermediate (e.g., phthalimide). | Increase reaction time or temperature. Ensure proper stoichiometry of reagents. |
| Incomplete deprotection. | Extend the reflux time during hydrazinolysis. Ensure sufficient hydrazine hydrate is used. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Incorrect recrystallization solvent system. | Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/ether). | |
| Multiple Spots on TLC After Purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina). |
| Degradation of the product on silica gel. | Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking of the basic amine product. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of sulfonamides similar to this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Sulfonylation Step | Deprotection (Hydrazinolysis) |
| Typical Yield | 60-85% | 70-90% |
| Purity (after purification) | >95% | >98% |
| Reaction Time | 12-24 hours | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (typically 60-80 °C) |
Experimental Protocols
A plausible detailed experimental protocol is outlined below.
Protocol 1: Synthesis of N-methyl-4-(phthalimidomethyl)benzenesulfonamide (Intermediate)
-
Reaction Setup: In a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(chloromethyl)benzenesulfonyl chloride (10.0 g, 1 equivalent) in 100 mL of anhydrous dichloromethane.
-
Addition of Methylamine: Cool the solution to 0 °C using an ice bath. Add a solution of methylamine (2.1 equivalents) in THF (2.0 M) dropwise via the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methyl-4-(chloromethyl)benzenesulfonamide.
-
Phthalimide Protection: Dissolve the crude product in 100 mL of DMF. Add potassium phthalimide (1.1 equivalents) and heat the mixture to 90 °C for 4 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield N-methyl-4-(phthalimidomethyl)benzenesulfonamide.
Protocol 2: Synthesis of this compound (Final Product)
-
Hydrazinolysis: Suspend the N-methyl-4-(phthalimidomethyl)benzenesulfonamide (1 equivalent) from the previous step in 150 mL of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux for 3 hours. A white precipitate of phthalhydrazide will form.
-
Workup: Cool the mixture to room temperature and add 20 mL of 1 M HCl. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in a minimum amount of water and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Purification of 4-(aminomethyl)-N-methylbenzenesulfonamide
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in the purification of 4-(aminomethyl)-N-methylbenzenesulfonamide. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurity profile can vary based on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as 4-(chloromethyl)-N-methylbenzenesulfonamide or the amine source used for the aminomethyl group.
-
Byproducts: Formation of dimers or products from side reactions.
-
Oxidation Products: The aminomethyl group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid.[1]
-
Residual Solvents: Solvents used during the synthesis or workup may remain in the crude product.[1]
Q2: Which purification methods are most effective for this compound?
The two most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice depends on the nature and quantity of the impurities. A preliminary purification by recrystallization can sometimes be followed by column chromatography for very high purity requirements.
Q3: How do I select an appropriate solvent system for recrystallization?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For compounds with amine functionalities, polar solvents are often a good starting point. It is recommended to test a small amount of crude material with various solvents.
Q4: What are the recommended TLC conditions for monitoring the purification?
For thin-layer chromatography (TLC) analysis, a common mobile phase is a mixture of a non-polar and a polar solvent. A good starting point is a mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexanes.[1] Since the target compound contains a basic amine group, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent streaking on the TLC plate and improve separation.[1] An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.[1]
Troubleshooting Guide: Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product "Oils Out" | The boiling point of the solvent is too high, causing the compound to melt before dissolving.[1] | Use a solvent with a lower boiling point. |
| The solution is too concentrated.[1] | Add more solvent to the mixture. | |
| Impurities are significantly lowering the melting point of the product.[1] | Attempt a preliminary purification, such as a quick filtration through a small plug of silica, to remove some impurities before recrystallization. | |
| Poor Crystal Recovery | Too much solvent was used, leaving the product dissolved even when cold.[1] | Concentrate the filtrate by carefully evaporating some of the solvent and then cooling the solution again. |
| The compound is too soluble in the chosen solvent, even at low temperatures.[1] | Select a different solvent or solvent system in which the compound is less soluble when cold. | |
| Premature crystallization occurred during hot filtration.[1] | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Perform the filtration step as quickly as possible. | |
| Crystals are Colored | Colored impurities are co-crystallizing with the product.[1] | Add a small amount of activated charcoal to the hot solution before the filtration step. Note that charcoal may adsorb some of the desired product, potentially reducing the overall yield.[1] |
| No Crystallization Occurs | The solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration of the compound.[1] |
| Nucleation is not initiated. | Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[1] | |
| Add a "seed" crystal of the pure compound to the solution to induce crystallization.[1] | ||
| Cool the solution to a lower temperature using an ice bath or freezer.[1] |
Troubleshooting Guide: Column Chromatography
This guide addresses common issues encountered during the purification of this compound by column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | The chosen eluent system is too polar, causing all compounds to elute quickly.[1] | Decrease the polarity of the eluent. Optimize the solvent system using TLC first to achieve good separation.[1] |
| The column was packed improperly, leading to channeling.[1] | Repack the column, ensuring a uniform and compact bed of silica gel. | |
| The sample was loaded in too large a volume of solvent.[1] | Dissolve the sample in a minimal amount of solvent before loading. | |
| Product Streaks or Tails | The aminomethyl group is interacting with the acidic silica gel.[2] | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to neutralize active sites on the silica.[2] |
| The compound is not fully soluble in the mobile phase as it moves through the column.[2] | Choose a different solvent system where the compound has better solubility. | |
| Product Does Not Elute | The mobile phase is not polar enough to displace the compound from the silica gel.[2] | Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system). |
| Crude is an Oil/Sticky Solid | Residual solvents or low-melting impurities are present.[2] | First, attempt to remove volatile components under a high vacuum. If it remains an oil, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) before loading it onto the column.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude material. Add a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture) dropwise while heating until the solid dissolves.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent. Heat the mixture (using a water bath or heating mantle) and add more solvent in small portions until the compound is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new flask. Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under a vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system. A good system will give the desired product an Rf value of ~0.2-0.4 and show clear separation from impurities.[1] A common eluent is Dichloromethane/Methanol with 0.5% Triethylamine.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the least polar eluent. Ensure the packing is uniform and free of air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully load the concentrated solution or dry powder onto the top of the column.[1]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Logic
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "4-(aminomethyl)-N-methylbenzenesulfonamide" synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and practical synthetic routes for this compound are:
-
Route A: Reductive Amination. This pathway involves the initial synthesis of the aldehyde precursor, 4-formyl-N-methylbenzenesulfonamide, followed by a reductive amination reaction with methylamine. This is often a high-yielding and clean reaction.[1][2]
-
Route B: Nucleophilic Substitution. This route starts with the synthesis of a benzylic halide, typically 4-(chloromethyl)-N-methylbenzenesulfonamide. This intermediate then undergoes nucleophilic substitution with methylamine or a protected amine equivalent, such as in a Gabriel synthesis, to yield the final product. The Gabriel synthesis is particularly useful for preventing the formation of over-alkylated byproducts.[3][4][5]
Q2: I am observing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the chosen synthetic route:
-
For Reductive Amination:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine is a reversible equilibrium. Insufficient removal of water can hinder this step.
-
Suboptimal Reducing Agent: The choice and amount of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) are critical. An insufficient amount will lead to incomplete reaction, while an overly reactive agent might reduce the starting aldehyde.
-
Incorrect pH: The pH of the reaction is crucial for both imine formation and the activity of the reducing agent.[2]
-
-
For Nucleophilic Substitution:
-
Poor Leaving Group: If starting from a different benzylic precursor, ensure the leaving group is sufficiently reactive (e.g., chloride, bromide).
-
Over-alkylation: Direct amination with methylamine can lead to the formation of the tertiary amine byproduct, where two molecules of the benzylic chloride react with one molecule of methylamine.[4]
-
Harsh Reaction Conditions: High temperatures can lead to side reactions and decomposition of the product.
-
Q3: How can I minimize the formation of impurities?
A3: Minimizing impurities requires careful control of reaction conditions:
-
Inert Atmosphere: For reactions sensitive to moisture and air, such as those involving organometallics or certain reducing agents, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Control of Stoichiometry: Precise measurement and addition of reagents are crucial. For instance, in the nucleophilic substitution route, using a slight excess of methylamine can favor the formation of the desired primary amine over the secondary amine byproduct.
-
Purification of Intermediates: Ensuring the purity of key intermediates, such as 4-formyl-N-methylbenzenesulfonamide or 4-(chloromethyl)-N-methylbenzenesulfonamide, is critical for a clean final reaction. Common purification techniques include recrystallization and column chromatography.[6][7]
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound typically involves:
-
Acid-Base Extraction: Due to the presence of the basic amino group, the product can be selectively extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer.
-
Recrystallization: This is an effective method for obtaining highly pure crystalline product. The choice of solvent is critical and may require some experimentation. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexane mixtures.[6]
-
Column Chromatography: For difficult separations or to remove closely related impurities, silica gel column chromatography can be employed. The eluent system will depend on the polarity of the impurities.[8]
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination of 4-formyl-N-methylbenzenesulfonamide
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation | Add a dehydrating agent (e.g., molecular sieves) to the reaction mixture to drive the equilibrium towards the imine. |
| Ineffective reduction | Ensure the reducing agent (e.g., NaBH₄, NaBH₃CN) is fresh and added portion-wise at a controlled temperature. Optimize the molar equivalents of the reducing agent. |
| Incorrect pH | Monitor and adjust the pH of the reaction mixture. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal for imine formation without deactivating the amine. |
| Side reaction: Aldehyde reduction | Add the reducing agent after allowing sufficient time for imine formation. Consider a milder reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H], which is selective for imines over aldehydes. |
Problem 2: Formation of Multiple Products in Amination of 4-(chloromethyl)-N-methylbenzenesulfonamide
| Possible Cause | Troubleshooting Step |
| Over-alkylation (formation of tertiary amine) | Use a large excess of methylamine to favor the formation of the primary amine. Alternatively, employ the Gabriel synthesis to prevent over-alkylation.[4][5] |
| Elimination reaction | Use milder reaction conditions (lower temperature, less hindered base if applicable) to minimize the formation of the corresponding styrene derivative. |
| Hydrolysis of the chloromethyl group | Ensure anhydrous reaction conditions by using dry solvents and glassware. |
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Step 1: Synthesis of 4-formyl-N-methylbenzenesulfonamide
This protocol is adapted from the synthesis of 4-formylbenzenesulfonamide.[9]
-
To a solution of 4-cyano-N-methylbenzenesulfonamide in a mixture of formic acid and water, add Raney nickel.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
After completion, filter the catalyst and wash with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-formyl-N-methylbenzenesulfonamide.
Step 2: Reductive Amination
-
Dissolve 4-formyl-N-methylbenzenesulfonamide in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of methylamine (e.g., 40% in water or as a solution in THF) and stir at room temperature for 1-2 hours to form the imine. The addition of a catalytic amount of acetic acid can facilitate this step.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol B: Synthesis via Gabriel Synthesis
Step 1: Synthesis of 4-(chloromethyl)-N-methylbenzenesulfonamide
-
React N-methyl-p-toluenesulfonamide with N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride in the presence of a radical initiator such as benzoyl peroxide.
-
Reflux the mixture, monitoring the reaction by TLC.
-
After completion, cool the reaction, filter off the succinimide, and evaporate the solvent.
-
Purify the crude product by recrystallization.
Step 2: Gabriel Synthesis
-
Dissolve 4-(chloromethyl)-N-methylbenzenesulfonamide in a polar aprotic solvent like DMF.
-
Add potassium phthalimide and heat the mixture (e.g., to 80-100 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide intermediate. Filter and dry the solid.
-
Suspend the intermediate in ethanol and add hydrazine hydrate.
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with HCl to precipitate any remaining phthalhydrazide, and filter.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude product. Purify as needed.[3][10]
Data Presentation
Table 1: Comparison of Typical Yields for Key Reaction Steps
| Reaction Step | Reagents | Typical Yield | Reference |
| Reduction of Nitrile to Aldehyde | 4-Cyanobenzenesulfonamide, Raney Ni, Formic Acid | 60-70% | [9] |
| Reductive Amination | Aromatic Aldehyde, Amine, NaBH₄ | 70-95% | [2] |
| Gabriel Synthesis (Alkylation) | Alkyl Halide, Potassium Phthalimide | 70-90% | [5] |
| Gabriel Synthesis (Hydrazinolysis) | N-Alkylphthalimide, Hydrazine | 80-95% | [5] |
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Troubleshooting workflow for impurity formation in nucleophilic substitution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Scale-Up Synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide
Welcome to the Technical Support Center for the scale-up synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale to industrial production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of sulfonamides like this compound introduces several challenges that are often not apparent at the lab scale. The most critical issues include:
-
Heat and Mass Transfer Limitations: In large reactors, inefficient mixing and heat dissipation can lead to temperature gradients, promoting side reactions and affecting yield and impurity profiles.
-
Impurity Profile Changes: The types and quantities of impurities may differ during scale-up due to longer reaction times, temperature fluctuations, and variations in raw material quality.
-
Crystallization and Isolation Difficulties: Controlling crystal size, morphology, and purity during large-scale crystallization can be complex. Issues like "oiling out" or the formation of amorphous material are common.[1]
-
Process Safety: Handling large quantities of hazardous reagents, such as sulfonyl chlorides and chlorosulfonic acid, requires stringent safety protocols to mitigate risks.[2]
Q2: How does the quality of starting materials impact the scale-up process?
A2: The quality of raw materials is paramount for a successful and reproducible scale-up. Inconsistencies in starting materials can lead to:
-
Variable Yields and Purity: Impurities in reactants can catalyze or inhibit the reaction, or participate in side reactions, leading to lower yields and a higher impurity load in the final product.
-
Process Deviations: Physical properties of raw materials, such as particle size and density, can affect dissolution rates and mixing efficiency in large-scale reactors.
-
Formation of Unexpected Byproducts: Reactive impurities in starting materials can lead to the formation of novel byproducts that may not have been observed on a smaller scale.
Q3: What are common impurities in the synthesis of this compound and what are the regulatory limits?
A3: Common impurities can originate from starting materials, intermediates, byproducts, and degradation products. For sulfonamide synthesis, these may include:
-
Unreacted starting materials (e.g., 4-(aminomethyl)benzenesulfonyl chloride, methylamine).
-
Di-sulfonated byproducts from the reaction of the primary amine with two molecules of the sulfonyl chloride.
-
Hydrolysis products, such as the corresponding sulfonic acid, if moisture is present.
-
Residual solvents and catalysts.
Regulatory bodies like the ICH have established guidelines for impurity thresholds in new drug substances. The identification threshold for impurities is typically 0.1% for a maximum daily dose of less than 2g.
Troubleshooting Guides
Low Reaction Yield
Q: My scale-up synthesis of this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in sulfonamide synthesis at scale can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Poor Reagent Quality | Ensure sulfonyl chloride is fresh or purified as it is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid. Use anhydrous solvents and ensure the amine and base are dry. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature closely. Poor heat transfer can lead to localized overheating, causing degradation. Optimize the cooling/heating system of the reactor. |
| Inefficient Mixing | Inadequate agitation can lead to poor mass transfer and localized concentration gradients. Evaluate and optimize the stirrer speed and design for the reactor volume. |
| Incorrect Stoichiometry | While a 1:1 ratio of amine to sulfonyl chloride is a common starting point, a slight excess of the amine or base might be necessary at scale to drive the reaction to completion. |
| Product Loss During Work-up | Ensure proper phase separation during extraction. Check the pH of the aqueous phase to prevent the product from remaining in the aqueous layer. |
| Incomplete Reaction | Monitor reaction progress using in-line analytical techniques (PAT) like FTIR or Raman spectroscopy to ensure the reaction has gone to completion before quenching.[3][4][5][6][7] |
Impurity Formation
Q: I am observing a high level of impurities in my scaled-up batch. How can I identify and control them?
A: Impurity profiling is crucial during scale-up. The change in reaction conditions can favor different side reactions.
Logical Flow for Impurity Control
Caption: A systematic approach to identifying and controlling impurities.
Strategies for Impurity Control:
| Type of Impurity | Control Strategy |
| Di-sulfonated byproduct | Add the sulfonyl chloride slowly to a solution of the amine at a controlled temperature (e.g., 0-10 °C) to minimize over-reaction. |
| Sulfonic acid (hydrolysis) | Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress. |
| Starting material impurities | Source high-purity starting materials and perform incoming quality control checks. |
| Degradation products | Avoid excessive temperatures and prolonged reaction times. Ensure the work-up and purification conditions are not degrading the product. |
Crystallization Issues
Q: My product is "oiling out" or forming an amorphous solid instead of crystals during large-scale crystallization. What should I do?
A: Crystallization is a critical step for purification and achieving the desired solid-state properties of the final product. "Oiling out" and amorphous precipitation are common challenges during scale-up.
Troubleshooting Crystallization Problems
Caption: Workflow for troubleshooting common crystallization issues.[1]
Solutions for Crystallization Challenges:
| Problem | Solution |
| "Oiling Out" | This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. Try using a lower boiling point solvent, adding more solvent to redissolve the oil and then cooling slowly, or using a solvent/anti-solvent system.[1] |
| Amorphous Solid Formation | This is often due to rapid precipitation ("crashing out"). Slow down the cooling rate significantly. A programmed cooling profile is often necessary at scale. Seeding the solution with crystals of the desired form can also promote crystalline growth over amorphous precipitation.[1] |
| Low Crystal Yield | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. Consider a second crop of crystals from the mother liquor.[1] |
| Polymorphism | Different crystal forms (polymorphs) can arise under different conditions. Strictly control crystallization parameters (solvent, temperature, cooling rate, agitation). Seeding with the desired polymorph is a robust way to ensure consistency.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound (Illustrative)
This protocol is a general guideline based on typical sulfonamide syntheses and should be optimized for specific scale-up equipment and safety considerations.
Step 1: Preparation of 4-(chlorosulfonyl)benzylamine hydrochloride
A suitable reactor is charged with chlorosulfonic acid under an inert atmosphere. The reactor is cooled to 0-5 °C. 4-aminomethylbenzoic acid is added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is then slowly warmed to room temperature and stirred until the reaction is complete (monitored by HPLC). The mixture is carefully quenched into ice-water, and the precipitated product is filtered, washed with cold water, and dried under vacuum.
Step 2: N-methylation
The 4-(chlorosulfonyl)benzylamine hydrochloride is suspended in a suitable solvent (e.g., dichloromethane or THF) in a reactor. The suspension is cooled to 0-5 °C. An aqueous solution of methylamine is added dropwise, maintaining the pH and temperature within a defined range. The reaction is stirred until completion (monitored by HPLC).
Step 3: Work-up and Isolation
The organic layer is separated, washed with brine, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization.
Crystallization Protocol (Example)
The crude this compound is dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol). The solution is filtered while hot to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
Table 1: Factors Influencing Yield and Purity in Sulfonamide Synthesis
| Parameter | Effect on Yield | Effect on Purity | Scale-up Consideration |
| Temperature | Can increase reaction rate, but excessive heat can lead to degradation and lower yields. | Higher temperatures can promote side reactions, leading to more impurities. | Efficient heat removal is critical in large reactors to maintain a consistent temperature profile. |
| Solvent | Solvent choice affects solubility of reactants and product, influencing reaction rate and ease of isolation. | The polarity of the solvent can influence the formation of certain byproducts. | Use of greener, less hazardous solvents is preferred for large-scale operations. |
| Base | A suitable base is crucial to neutralize the HCl byproduct and drive the reaction forward. | The choice and amount of base can affect the impurity profile. | Cost and ease of removal of the base are important factors at scale. |
| Addition Rate | Slow addition of the sulfonyl chloride can prevent localized high concentrations and reduce side reactions. | A controlled addition rate is key to minimizing the formation of di-sulfonated impurities. | Automated dosing systems are recommended for precise control in large-scale production. |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Scale-up Suitability |
| Recrystallization | Cost-effective, can provide high purity and the desired crystal form. | Can have lower yields, potential for "oiling out", requires careful control of conditions. | Highly suitable, but requires process development to ensure robustness and reproducibility. |
| Column Chromatography | Can provide very high purity and separate closely related impurities. | Expensive, solvent-intensive, and can be difficult to scale up. | Generally not preferred for large-scale manufacturing of the final product due to cost and throughput limitations. |
This technical support center provides a starting point for addressing the common challenges in the scale-up synthesis of this compound. For specific and complex issues, it is always recommended to consult with process chemistry experts and conduct thorough process safety assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. longdom.org [longdom.org]
- 5. stepscience.com [stepscience.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Process analytical technology in Downstream-Processing of Drug Substances- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Side Reactions in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting common side reactions. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: Low yields in sulfonamide synthesis often stem from issues with reagents or reaction conditions. A systematic check of the fundamentals is the best first step in troubleshooting.[1]
Initial Troubleshooting Checklist:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Some amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]
-
Sulfonyl Chloride: This is the most critical reagent to check. Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[1][2] It is best practice to use a freshly opened bottle or to purify the sulfonyl chloride before use.
-
Solvent: Always use anhydrous (dry) solvents. The presence of even trace amounts of water can lead to the hydrolysis of the sulfonyl chloride.[1][2]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[1] If the reaction is sluggish due to a poorly nucleophilic amine, gentle heating may be necessary, but be aware that excessive heat can promote side reactions.[1]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture.[1][2]
-
Below is a troubleshooting workflow to diagnose the cause of low yield.
References
"4-(aminomethyl)-N-methylbenzenesulfonamide" stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "4-(aminomethyl)-N-methylbenzenesulfonamide" in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Like many sulfonamide-containing compounds, this compound is susceptible to degradation in solution through several pathways. The primary concerns are hydrolysis, oxidation, and photodegradation. The rate and extent of degradation are significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is expected to be pH-dependent. The sulfonamide bond can undergo hydrolysis under both acidic and alkaline conditions. Generally, optimal stability for sulfonamides is often found in the neutral pH range. Extreme pH values can catalyze the cleavage of the S-N bond.
Q3: Is this compound sensitive to light?
A3: Yes, sulfonamides are known to be susceptible to photodegradation.[1] Exposure to UV or even ambient light can lead to the formation of degradation products. It is crucial to protect solutions of this compound from light to minimize photolytic degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on the known degradation pathways of sulfonamides, the likely degradation products of this compound include:
-
Hydrolysis Products: 4-(aminomethyl)benzenesulfonic acid and methylamine resulting from the cleavage of the sulfonamide bond.
-
Oxidation Products: Oxidative degradation can lead to the formation of colored byproducts, potentially involving the aminomethyl group or the aromatic ring.
-
Photodegradation Products: Light exposure can lead to SO2 extrusion and cleavage of the sulfonamide bond.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected loss of compound concentration over time. | Hydrolytic Degradation: The solution pH may be too acidic or alkaline. | - Adjust the solution pH to a neutral range (pH 6-8).- Store solutions at reduced temperatures (2-8 °C) to slow down hydrolysis.- Prepare fresh solutions before use whenever possible. |
| Oxidative Degradation: Presence of dissolved oxygen or oxidizing contaminants. | - Use de-gassed solvents to prepare solutions.- Consider adding an antioxidant (e.g., ascorbic acid) if compatible with the experimental setup.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Photodegradation: Exposure to ambient or UV light. | - Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Perform experimental manipulations under low-light conditions. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of Degradation Products: The compound is degrading under the current storage or experimental conditions. | - Perform a forced degradation study to identify potential degradation products and their retention times.- Optimize the HPLC method to ensure separation of the parent compound from all degradation products. |
| Solution discoloration (e.g., turning yellow or brown). | Oxidative Degradation: Formation of colored oxidation byproducts. | - Follow the recommendations for preventing oxidative degradation mentioned above.- Ensure high purity of solvents and reagents to avoid catalytic oxidation by metal ion impurities. |
| Precipitation of the compound from the solution. | Poor Solubility: The concentration of the compound exceeds its solubility in the chosen solvent or at a particular pH. | - Determine the solubility of the compound in the desired solvent system before preparing stock solutions.- Adjust the pH of the solution, as the solubility of aminomethyl compounds can be pH-dependent. |
| Formation of Insoluble Degradation Products: A degradation product may have lower solubility than the parent compound. | - Characterize the precipitate to determine if it is the parent compound or a degradant.- Address the root cause of degradation to prevent the formation of the insoluble product. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and heat at 60 °C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and heat at 60 °C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 70 °C for 24, 48, and 72 hours, protected from light.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products.[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation Pathway | Potential Major Degradants |
| Acid Hydrolysis | 0.1 N HCl at 60 °C | 2 - 24 hours | Cleavage of S-N bond | 4-(aminomethyl)benzenesulfonic acid, Methylamine |
| Base Hydrolysis | 0.1 N NaOH at 60 °C | 2 - 24 hours | Cleavage of S-N bond | 4-(aminomethyl)benzenesulfonic acid, Methylamine |
| Oxidation | 3% H₂O₂ at RT | 2 - 24 hours | Oxidation of aminomethyl group, aromatic ring | Oxidized derivatives |
| Thermal | 70 °C | 24 - 72 hours | General decomposition | Various |
| Photolytic | UV light (254 nm) | 24 - 72 hours | S-N bond cleavage, SO₂ extrusion | 4-(aminomethyl)aniline, desulfonated products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Overcoming Solubility Challenges with 4-(aminomethyl)-N-methylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "4-(aminomethyl)-N-methylbenzenesulfonamide."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern?
A1: this compound is a sulfonamide compound. Like many sulfonamides, it possesses both a weakly acidic sulfonamide group and a weakly basic aminomethyl group, making its solubility highly dependent on the pH of the solution. Its limited aqueous solubility at neutral pH can pose significant challenges in experimental assays and formulation development, leading to issues with bioavailability and inconsistent results. This compound is structurally related to Mafenide, a topical antimicrobial agent.
Q2: What are the primary reasons for the poor solubility of this compound?
A2: The solubility of this compound is influenced by its crystalline structure and the presence of both acidic and basic functional groups. At its isoelectric point, the compound exists as a neutral molecule with limited interaction with water, leading to low solubility. Away from its isoelectric point, it can form soluble salts.
Q3: How can I improve the solubility of "this compound" for my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound. The most common and effective methods include:
-
pH Adjustment: Modifying the pH of the solvent is often the first and most effective step.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Salt Formation: Preparing a stable salt form of the compound.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during dilution or storage.
Possible Cause: The concentration of the compound exceeds its solubility limit in the given solvent system, or a change in temperature or pH has occurred.
Troubleshooting Steps:
-
Verify Solubility Limit: Determine the approximate solubility of your compound in the specific buffer or medium at the intended experimental temperature.
-
pH Adjustment: Since the compound is soluble in dilute acids and alkalis, adjusting the pH of your stock solution and final experimental medium can significantly improve solubility.[1] For this amphoteric molecule, moving the pH away from its isoelectric point will increase solubility.
-
Acidic Conditions: Prepare a stock solution in a dilute acidic buffer (e.g., pH 2-4) to protonate the aminomethyl group.
-
Alkaline Conditions: Prepare a stock solution in a dilute alkaline buffer (e.g., pH 8-10) to deprotonate the sulfonamide group.
-
-
Co-solvent System: Prepare a stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid affecting your biological system.
-
Temperature Control: Ensure that the temperature of your solutions is maintained consistently, as solubility can be temperature-dependent.
Issue 2: Inconsistent or non-reproducible results in biological assays.
Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay. The compound may be precipitating at the concentrations used.
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation. Centrifuge the solution and check for a pellet.
-
Optimize Solubilization Method: Systematically test different solubilization strategies (pH adjustment, co-solvents) to find the optimal conditions for your specific assay.
-
Prepare Fresh Solutions: Prepare fresh working solutions from a clear stock solution immediately before each experiment.
-
Sonication: Briefly sonicate the solution to aid in the dissolution of any microscopic particles.
Data Presentation
The solubility of "this compound" is not widely reported. However, data for the structurally similar compound, Mafenide (4-(aminomethyl)benzenesulfonamide), can provide a useful reference.
Table 1: Solubility of Mafenide and its Acetate Salt in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| Mafenide | DMSO | Room Temperature | 30.3 mg/mL[2] |
| Mafenide Acetate | Water | 25 | 49 mg/mL[3] |
| Mafenide Acetate | DMSO | Room Temperature | 100 mg/mL[4] |
| Mafenide Acetate | Ethanol | Room Temperature | ~3 mg/mL[3] |
Note: This data is for Mafenide and its acetate salt and should be used as an estimation for "this compound". Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement by pH Adjustment
This protocol describes a general method for preparing a solution of "this compound" by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Methodology:
-
Weigh the desired amount of this compound and place it in a volumetric flask.
-
Add a small amount of deionized water to create a slurry.
-
For acidic solubilization: Slowly add 0.1 M HCl dropwise while stirring until the compound dissolves completely.
-
For alkaline solubilization: Slowly add 0.1 M NaOH dropwise while stirring until the compound dissolves completely.
-
Once the compound is fully dissolved, adjust the pH to the desired value for your experiment using 0.1 M HCl or 0.1 M NaOH.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
Visually inspect the solution for any precipitation before use.
Protocol 2: Carbonic Anhydrase Inhibition Assay
Sulfonamides are known inhibitors of carbonic anhydrase. This assay can be used to determine the inhibitory activity of "this compound".
Principle: This assay is based on the esterase activity of carbonic anhydrase (CA), which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400 nm. An inhibitor will decrease the rate of this reaction.
Materials:
-
Purified carbonic anhydrase II (human or bovine)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.6)
-
DMSO (for dissolving the compound)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Carbonic anhydrase solution
-
Varying concentrations of the inhibitor (or DMSO for the control).
-
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting the solubility of this compound.
Caption: The inhibitory action of this compound on the carbonic anhydrase pathway.
References
Interpreting analytical data for "4-(aminomethyl)-N-methylbenzenesulfonamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(aminomethyl)-N-methylbenzenesulfonamide. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its potential applications?
This compound is a sulfonamide compound. While specific research on this exact molecule is limited, sulfonamides as a class are known for their wide range of biological activities. They are often investigated for their potential as antibacterial agents and as inhibitors of enzymes like carbonic anhydrase. Derivatives of benzenesulfonamide are also explored in cancer therapy research.
2. What are the typical analytical techniques used to characterize this compound?
Standard analytical techniques for the characterization of organic molecules like this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
3. Are there any known signaling pathways in which this compound is involved?
Specific signaling pathway involvement for this compound is not well-documented in publicly available literature. However, benzenesulfonamide derivatives have been studied for their role in various pathways. For instance, some sulfonamides are investigated as inhibitors of carbonic anhydrases, which are involved in pH regulation and can impact cancer cell survival. A hypothetical pathway illustrating this inhibitory action is provided below.
Caption: Hypothetical signaling pathway showing inhibition of carbonic anhydrase.
Analytical Data Interpretation
This section provides expected analytical data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic H (ortho to SO₂N) |
| ~7.4 | Doublet | 2H | Aromatic H (ortho to CH₂NH₂) |
| ~4.0 | Singlet | 2H | -CH₂- |
| ~2.6 | Singlet | 3H | N-CH₃ |
| ~1.6 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C-SO₂ |
| ~140 | Aromatic C-CH₂ |
| ~129 | Aromatic CH |
| ~127 | Aromatic CH |
| ~46 | -CH₂- |
| ~30 | N-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3300 | N-H Stretch (amine) |
| 3050 - 3000 | C-H Stretch (aromatic) |
| 2950 - 2850 | C-H Stretch (aliphatic) |
| 1600 - 1450 | C=C Stretch (aromatic) |
| 1350 - 1300 | S=O Asymmetric Stretch (sulfonamide) |
| 1170 - 1150 | S=O Symmetric Stretch (sulfonamide) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 200 | [M]⁺ (Molecular Ion) |
| 106 | [M - SO₂NCH₃]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols & Troubleshooting
This section details a general protocol for the synthesis of a sulfonamide, which can be adapted for this compound, and provides troubleshooting for common issues.
General Synthesis Protocol
The synthesis of N-substituted sulfonamides often involves the reaction of a sulfonyl chloride with an amine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting materials are pure and dry. The reaction may require longer reaction times or gentle heating.
-
-
Possible Cause: Degradation of starting materials or product.
-
Solution: Ensure anhydrous conditions if reagents are moisture-sensitive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Impure Product After Synthesis
-
Possible Cause: Presence of unreacted starting materials.
-
Solution: Optimize the stoichiometry of the reactants. Improve the purification step, for instance, by using a different solvent system for column chromatography.[1]
-
-
Possible Cause: Formation of side products.
-
Solution: Adjust reaction conditions such as temperature and reaction time. The choice of base can also influence the formation of side products.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: Product is co-eluting with impurities during column chromatography.
-
Solution: Systematically screen different solvent systems for TLC to find an optimal mobile phase for separation.[1] A gradient elution in column chromatography might be necessary.
-
-
Possible Cause: Product is insoluble in the chosen solvent system.
-
Solution: Test the solubility of the crude product in various solvents before attempting column chromatography.
-
Issue 4: Inconsistent Analytical Data
-
Possible Cause: Presence of residual solvent in the sample.
-
Solution: Dry the sample under high vacuum for an extended period. This can be confirmed by the absence of solvent peaks in the ¹H NMR spectrum.
-
-
Possible Cause: Sample degradation.
-
Solution: Store the compound under appropriate conditions (cool, dry, and dark). Re-purify the sample if necessary.
-
For further assistance, please refer to the Safety Data Sheet (SDS) of the compound and related reagents.
References
Validation & Comparative
A Comparative Guide to Sulfonamide Scaffolds in Drug Design: Evaluating "4-(aminomethyl)-N-methylbenzenesulfonamide" Against Established Drug Classes
This guide provides a comparative framework for evaluating the therapeutic potential of novel sulfonamide-containing compounds, such as "4-(aminomethyl)-N-methylbenzenesulfonamide," by benchmarking against established sulfonamide drugs. We will explore key therapeutic classes where the sulfonamide moiety is crucial: carbonic anhydrase inhibitors, diuretics, and antibacterial agents. This document outlines their mechanisms of action, presents key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction to the Sulfonamide Scaffold
The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Its enduring prevalence is due to its ability to act as a versatile pharmacophore, capable of mimicking the transition state of enzymatic reactions and forming key hydrogen bonds with biological targets. When evaluating a novel compound like "this compound," it is essential to compare its potential activity with well-characterized drugs in relevant classes.
Comparative Analysis by Therapeutic Class
To contextualize the potential of "this compound," we will compare it against three representative sulfonamide drugs, each from a distinct therapeutic area.
-
Acetazolamide: A potent carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.
-
Hydrochlorothiazide: A thiazide diuretic that acts on the distal convoluted tubule of the kidney, widely prescribed for hypertension.
-
Sulfamethoxazole: An antibiotic that inhibits dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.
The following table summarizes key quantitative data for these established drugs, providing a benchmark for the evaluation of novel sulfonamides.
Table 1: Comparative Performance of Representative Sulfonamide Drugs
| Parameter | Acetazolamide | Hydrochlorothiazide | Sulfamethoxazole | "this compound" |
| Primary Target | Carbonic Anhydrase II | NCC (Na⁺-Cl⁻ Cotransporter) | Dihydropteroate Synthase | To be determined |
| Inhibition Constant (Ki) | ~12 nM (hCA II) | - | ~1.1 µM (E. coli DHPS) | To be determined |
| IC₅₀ | ~30 nM (hCA II) | ~75 µM (NCC inhibition) | Varies by species | To be determined |
| Bioavailability (%) | >90% | 60-80% | 80-90% | To be determined |
| Protein Binding (%) | 90-95% | 40-68% | ~70% | To be determined |
| Half-life (hours) | 3-6 | 6-15 | 10-12 | To be determined |
| Primary Indication | Glaucoma, Epilepsy | Hypertension, Edema | Bacterial Infections | To be determined |
Data is aggregated from various pharmacological sources and should be considered approximate.
Key Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is fundamental in drug design. Below are simplified diagrams illustrating the signaling pathways targeted by the comparator sulfonamides.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. In tissues like the eye, inhibition of CA reduces the formation of aqueous humor, thereby lowering intraocular pressure. The sulfonamide group coordinates with the zinc ion in the active site, mimicking the tetrahedral transition state of the hydration reaction.
Caption: Mechanism of carbonic anhydrase inhibition by Acetazolamide.
Diuretic Action via NCC Inhibition
Thiazide diuretics like hydrochlorothiazide act on the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule of the kidney. By inhibiting NCC, they prevent the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent reduction in blood volume and blood pressure.
Caption: Inhibition of the NCC cotransporter by Hydrochlorothiazide.
Antibacterial Action via Folate Synthesis Inhibition
Bacteria must synthesize their own folate (vitamin B9), an essential precursor for DNA synthesis. Sulfonamides like sulfamethoxazole are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, these drugs halt the folate synthesis pathway, leading to bacteriostasis.
Validating Screening Hits from "4-(aminomethyl)-N-methylbenzenesulfonamide": A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and potential outcomes in the validation of screening hits derived from the "4-(aminomethyl)-N-methylbenzenesulfonamide" scaffold. This document summarizes key experimental data, details relevant protocols, and visualizes critical pathways and workflows to aid in the hit-to-lead optimization process.
The validation of screening hits is a critical step in drug discovery, ensuring that the initial promising results translate into genuine and potent biological activity. For hits derived from the "this compound" scaffold, a systematic approach involving a cascade of in vitro assays is essential to confirm their mechanism of action and therapeutic potential. This guide outlines a typical validation workflow, presents comparative data from analogous sulfonamide derivatives, and provides detailed experimental protocols.
While specific bioactivity data for "this compound" is not extensively available in the public domain, the data presented herein for structurally related sulfonamides serves as a representative benchmark for validating hits from this chemical series. The primary targets for sulfonamides are well-established and include dihydropteroate synthase (DHPS) in bacteria and various isoforms of carbonic anhydrase (CA) in humans.
Comparative Efficacy of Sulfonamide Derivatives
The biological activity of sulfonamide derivatives is highly dependent on their substitution patterns. The following tables summarize the inhibitory activities of various sulfonamides against key targets, providing a baseline for comparison when validating new hits.
Table 1: Antibacterial Activity of Sulfonamide Derivatives (Minimum Inhibitory Concentration)
| Compound/Derivative | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | Reference |
| Sulfonamide Analog FQ5 | 32 | 16 | 16 | 16 | [1] |
| Sulfonamide Analogs FQ6, FQ7, FQ12 | 256 | 128 | 128 | 256 | [1] |
| Dihydropteroate synthase-IN-1 | 23.2 (K. pneumonia) | - | 20.6 | 26.3 |
Table 2: Anticancer and Enzyme Inhibitory Activity of Sulfonamide Derivatives (IC50/Ki)
| Compound/Derivative | Target Cell Line/Enzyme | IC50/Ki | Reference |
| Sulfonamide-linked Schiff Base 1 | MCF-7 (Breast Cancer) | 0.09 µM | [2] |
| Sulfonamide-linked Schiff Base 2 | MCF-7 (Breast Cancer) | 0.26 µM | [2] |
| Isatin-based Sulfonamide 5 | VEGFR-2 | 23.10 nM | [2] |
| 4-chloro-2-mercapto-5-methyl-benzenesulfonamide derivative | Carbonic Anhydrase IX | 1.4 - 47.5 nM | [3] |
| 4-chloro-2-mercapto-5-methyl-benzenesulfonamide derivative | Carbonic Anhydrase XII | 1.7 - 569 nM | [3] |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl substituted phenyl-1H-pyrazole carboxamide | Carbonic Anhydrase XII | 61.3 - 432.8 nM | [4] |
Experimental Protocols for Hit Validation
A robust validation process involves a series of well-defined experiments to confirm the activity and elucidate the mechanism of action of the screening hits. Below are detailed protocols for key assays.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Culture bacteria in MHB to an exponential growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.[2][5][6][7]
In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This spectrophotometric assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the CA enzyme, p-NPA substrate, and test compounds in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound dilutions, and the CA enzyme solution. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the reaction rates and determine the percent inhibition for each compound concentration. The IC₅₀ value can be calculated from the dose-response curve.[8]
In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
This is a coupled spectrophotometric assay that measures the activity of DHPS by monitoring the oxidation of NADPH.
Materials:
-
Recombinant DHPS and Dihydrofolate Reductase (DHFR) enzymes
-
p-Aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Test compounds
-
Tris-HCl buffer (100 mM, pH 8.0) with MgCl₂
-
UV-transparent 96-well microplate
Protocol:
-
Reagent Preparation: Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer. Prepare a substrate mix containing pABA and DHPP.
-
Assay Setup: In a 96-well plate, add the test compound dilutions. For control wells, add DMSO. Then, add the enzyme mix to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the pre-warmed substrate mix containing pABA and DHPP, along with NADPH.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes, which corresponds to the oxidation of NADPH.[1][9]
-
Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC₅₀ values for the test compounds.[1]
Visualizing Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical hit validation workflow and the key signaling pathways targeted by sulfonamides.
Caption: A typical workflow for validating hits from a primary screen.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. idexx.dk [idexx.dk]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzenesulfonamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. The inherent chemical tractability and favorable pharmacokinetic properties of this moiety have led to its incorporation into a multitude of clinically approved drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzenesulfonamide derivatives, with a primary focus on their well-established role as carbonic anhydrase inhibitors. Additionally, emerging applications against other enzymatic targets are explored, offering a broader perspective on the therapeutic potential of this privileged chemical class. Experimental data is presented in a structured format to facilitate direct comparison, and detailed methodologies for key biological assays are provided to ensure reproducibility.
Comparative Biological Activity of Benzenesulfonamide Derivatives
The inhibitory potency of benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. The following tables summarize the quantitative SAR data for various series of benzenesulfonamide derivatives against different enzyme targets.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Benzenesulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the catalytic zinc ion.[2]
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Thiazolone-Benzenesulfonamide Derivatives [3]
| Compound | R | hCA II (IC50, µM) | hCA IX (IC50, nM) | Selectivity Index (hCA II/hCA IX) |
| 4b | 4-F | 2.85 | 18.52 | 153.89 |
| 4c | 4-Cl | 3.92 | 25.06 | 156.42 |
| 4e | 4-OCH3 | 1.55 | 10.93 | 141.81 |
| 4g | 3-NO2 | 2.11 | 15.24 | 138.45 |
| 4h | 4-NO2 | 1.73 | 12.66 | 136.65 |
| Acetazolamide (Standard) | - | 0.012 | 25 | 0.48 |
Data from this table highlights that substitutions on the benzylidene tail of thiazolone-benzenesulfonamides significantly impact inhibitory activity and selectivity against different CA isoforms.[3]
Table 2: Inhibition of Vibrio cholerae Carbonic Anhydrases by para- and meta-Benzenesulfonamides [4]
| Compound | Scaffold Position | R | VchαCA (KI, nM) | hCA I (KI, nM) | hCA II (KI, nM) |
| 9c | para | Cyclic Urea | 4.7 | >10000 | 425.3 |
| 10a | para | Amino | 8.9 | 10.1 | 6.3 |
| 4b | meta | Amido | 15.6 | 12.5 | 8.9 |
| 7b | meta | Amido | 9.8 | 9.7 | 7.5 |
| 12c | meta | Cyclic Urea | 6.2 | 8.9 | 5.1 |
This dataset demonstrates that the flexibility of the substituent and the position of the sulfonamide group influence the inhibitory potency and selectivity against bacterial versus human CA isoforms.[4]
Other Enzyme Inhibition
Recent research has expanded the scope of benzenesulfonamide derivatives to other enzyme families, showcasing the versatility of this scaffold.
Table 3: Inhibition of Glyoxalase I by 1,4-Benzenesulfonamide Derivatives [5]
| Compound | R | Glx-I (IC50, µM) |
| 26 | 2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |
| 28 | 4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 1.36 |
These findings indicate that azo-coupled benzenesulfonamide derivatives can be potent inhibitors of Glyoxalase I, an enzyme overexpressed in cancer cells.[5]
Table 4: Inhibition of Influenza Hemagglutinin by Disubstituted Benzenesulfonamide Analogues [6]
| Compound | R | EC50 (nM) |
| 28 | H | 210 |
| 31 | 2-F | 86 |
| 40 | 2-Cl | 86 |
This study reveals that structural modifications of benzenesulfonamide derivatives can lead to potent anti-influenza agents that inhibit viral fusion by targeting hemagglutinin.[6]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
A widely used method to determine the inhibitory activity of compounds against carbonic anhydrase is the colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[7]
Materials and Reagents: [7]
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or acetonitrile
-
96-well microplate
-
Microplate reader
Procedure: [7]
-
Reagent Preparation:
-
Prepare a stock solution of CA enzyme in cold Tris-HCl buffer.
-
Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
-
Assay Protocol:
-
In a 96-well plate, add Tris-HCl buffer, the test compound dilution (or DMSO for control), and the CA enzyme solution.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of carbonic anhydrase in cellular signaling and a general workflow for the development of benzenesulfonamide-based enzyme inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Efficacy of N-Methylbenzenesulfonamide Analogs as Enzyme Inhibitors In Vitro
A comparative guide for researchers and drug development professionals on the in vitro efficacy of a series of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives, structurally related to "4-(aminomethyl)-N-methylbenzenesulfonamide".
This guide summarizes the in vitro inhibitory activities of these analogs against three key enzymes: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The data is presented to facilitate comparison and aid in the design of future structure-activity relationship (SAR) studies.
Comparative In Vitro Efficacy
The inhibitory potential of the parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, and its 4-O-substituted derivatives were assessed against AChE, BChE, and LOX. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Substituent at 4-O position | AChE IC50 (µM)[1] | BChE IC50 (µM)[1] | LOX IC50 (µM)[1] |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (Parent) | -OH | 75 ± 0.83 | - | - |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | -OCOPh | - | 89 ± 0.79 | 57 ± 0.97 |
| Eserine (Reference Standard) | - | - | 0.85 ± 0.001 | - |
| Quercetin (Reference Standard) | - | - | - | 37.12 ± 0.07 |
Note: A lower IC50 value indicates greater inhibitory potency. The parent compound was the most active against AChE among the tested analogs. The benzoyl-substituted derivative showed the highest potency against BChE and LOX.[1]
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This assay is based on the Ellman's method, which is a widely used spectrophotometric technique to measure cholinesterase activity.
Principle: The enzyme hydrolyzes the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, a yellow-colored anion, which is detected by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (sulfonamide analogs)
-
Reference inhibitor (e.g., Eserine)
-
96-well microplate reader
-
Multichannel pipettes
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the respective wells. For the control, add 20 µL of the solvent.
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Reaction Rate - Test Reaction Rate) / Control Reaction Rate] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene hydroperoxide. The increase in absorbance at 234 nm due to the formation of this product is monitored spectrophotometrically.
Materials:
-
Soybean lipoxygenase (LOX)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compounds (sulfonamide analogs)
-
Reference inhibitor (e.g., Quercetin)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and reference inhibitor in a suitable solvent.
-
Prepare the lipoxygenase enzyme solution in the borate buffer.
-
Prepare the linoleic acid substrate solution.
-
In a cuvette, add the borate buffer and the test compound solution at the desired concentration.
-
Add the lipoxygenase solution and incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately record the increase in absorbance at 234 nm for 5-10 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Reaction Rate - Test Reaction Rate) / Control Reaction Rate] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro enzyme inhibition assays described above.
Caption: General workflow for in vitro enzyme inhibition assays.
References
Comparative Analysis of the Binding Affinity of 4-Aminobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The binding of these inhibitors is primarily driven by the interaction of the sulfonamide group with the zinc ion located in the active site of the carbonic anhydrase enzyme. However, substitutions on the aromatic ring can significantly modulate the binding affinity and selectivity for different CA isoforms.[1] This guide summarizes quantitative binding data, details the experimental protocols used for their determination, and visualizes a key experimental workflow.
Quantitative Comparison of Binding Affinities
The binding affinities of two series of 4-aminobenzenesulfonamide derivatives, N-aryl-β-alanine derivatives and diazobenzenesulfonamides, for six human carbonic anhydrase isoforms (CA I, II, VI, VII, XII, and XIII) were determined using a fluorescent thermal shift assay. The dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a higher binding affinity.
| Compound ID | Modification | Target Isoform | Dissociation Constant (Kd), µM |
| N-aryl-β-alanine derivative 4 | Tertiary sulfonamide | CA II | 40 |
| N-aryl-β-alanine derivative 20 | N-aryl-β-alanine | CA XII | 1.85 |
| Diazobenzenesulfonamide 31 | Diazobenzenesulfonamide | CA I | Nanomolar affinity |
Data extracted from a study on 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases.[2]
The results indicate that the 4-substituted diazobenzenesulfonamides are generally more potent binders to carbonic anhydrases than the N-aryl-β-alanine derivatives.[2] Notably, most of the N-aryl-β-alanine derivatives displayed a higher affinity for CA II, whereas the diazobenzenesulfonamides showed nanomolar affinities for the CA I isozyme.[2]
Experimental Protocols
The methodologies detailed below are crucial for understanding the generation of the binding affinity data presented in this guide.
Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity Determination
This high-throughput assay is used to measure the binding of inhibitors to carbonic anhydrase by detecting changes in the thermal stability of the protein upon ligand binding.
-
Preparation of Solutions :
-
A solution of the specific human carbonic anhydrase (hCA) isoform is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.2).
-
A stock solution of a fluorescent indicator dye is prepared. This dye binds to the enzyme and its fluorescence is quenched upon binding.
-
Stock solutions of the test compounds (4-aminobenzenesulfonamide derivatives) are prepared in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure :
-
The hCA solution is mixed with the fluorescent indicator in a multi-well plate.
-
The test compound is added to the mixture at various concentrations.
-
The plate is subjected to a gradual increase in temperature.
-
-
Data Acquisition and Analysis :
-
The fluorescence intensity is monitored as a function of temperature.
-
The melting temperature (Tm) of the protein is determined from the resulting fluorescence curve.
-
The change in Tm (ΔTm) in the presence of the inhibitor is proportional to its binding affinity.
-
The dissociation constant (Kd) is calculated from the ΔTm values at different inhibitor concentrations.
-
A variation of this method is an indicator-displacement assay where the fluorescence recovery, upon displacement of the indicator by a competitive inhibitor, is measured to determine the inhibitor's affinity.[3]
Visualizations
Experimental Workflow for Binding Affinity Analysis
The following diagram illustrates the general workflow for determining the binding affinity of sulfonamide derivatives to carbonic anhydrase using a fluorescence-based assay.
Caption: Workflow for determining inhibitor binding affinity using FTSA.
Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
In vivo evaluation of "4-(aminomethyl)-N-methylbenzenesulfonamide" based compounds
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides an objective in vivo comparison of several notable compounds based on "4-(aminomethyl)-N-methylbenzenesulfonamide" and related structures, focusing on their performance in preclinical models of cancer and neurological disorders. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive evaluation of these compounds against established alternatives.
I. Comparative In Vivo Efficacy in Oncology
Benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth and survival. This section compares the in vivo performance of SLC-0111, Indisulam, and Acetazolamide in various cancer models.
Data Summary: Anti-Tumor Efficacy
| Compound | Cancer Model | Animal Model | Treatment Regimen | Key Efficacy Endpoint | Result | Citation |
| SLC-0111 | Glioblastoma | Patient-Derived Xenograft (GBM PDX) Mice | Concurrent with Temozolomide | Tumor Growth Inhibition | Significantly greater regression than either agent alone. | [1][2][3] |
| Indisulam | Neuroblastoma | IMR-32 Xenograft Mice | 25 mg/kg, intravenous, for 8 days | Tumor Regression | Complete tumor regression with 100% survival. | [4][5] |
| Indisulam | Neuroblastoma | Th-MYCN Transgenic Mice | 7 days of treatment | Tumor Volume Reduction | Significant reduction in tumor volume. | [4] |
| Acetazolamide Derivative | Renal Cell Carcinoma | SK-RC-52 Xenograft Mice | 250 nmol/Kg, 10 daily administrations | Anti-tumor Activity | Potent anti-tumor effect. | [6] |
Experimental Protocols: In Vivo Anti-Tumor Studies
1. Glioblastoma Xenograft Model (SLC-0111)
-
Animal Model: Patient-derived glioblastoma xenografts (GBM PDX) were established in immunocompromised mice.
-
Cell Implantation: GBM cells were implanted intracranially into the mice.
-
Treatment Groups:
-
Vehicle control
-
Temozolomide (TMZ) alone
-
SLC-0111 alone
-
SLC-0111 in combination with TMZ
-
-
Drug Administration: Specific dosing and schedule for SLC-0111 and TMZ were administered.
-
Efficacy Assessment: Tumor growth was monitored using imaging techniques (e.g., bioluminescence or MRI). The primary endpoint was a significant delay in tumor growth and increased survival in the combination therapy group compared to monotherapy and control groups.[1][2][3]
2. Neuroblastoma Xenograft Model (Indisulam)
-
Animal Model: NCr Foxnnu mice were used for the IMR-32 xenograft model.
-
Cell Implantation: IMR-32 neuroblastoma cells were injected subcutaneously into the mice.
-
Treatment Groups:
-
Vehicle control
-
Indisulam (25 mg/kg)
-
-
Drug Administration: Indisulam was administered intravenously for 8 consecutive days.
-
Efficacy Assessment: Tumor volume was measured every 2-3 days. The primary outcomes were complete tumor regression and 100% survival in the treatment group.[4][5]
3. Renal Cell Carcinoma Xenograft Model (Acetazolamide Derivative)
-
Animal Model: Nude mice bearing subcutaneous SKRC-52 tumors.
-
Treatment Groups:
-
Acetazolamide-MMAE conjugate (250 nmol/Kg)
-
Control groups
-
-
Drug Administration: The compound was administered daily for ten days.
-
Efficacy Assessment: Tumor growth was monitored, and a potent antitumor effect was observed in the treatment group.[6]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of CAIX inhibition by SLC-0111 in the tumor microenvironment.
Caption: General experimental workflow for in vivo xenograft studies.
II. Comparative In Vivo Efficacy in Neurological Disorders
Benzenesulfonamide derivatives have also been investigated for their therapeutic potential in neurological conditions, including epilepsy and neurodegenerative diseases. This section compares the in vivo performance of Zonisamide and Topiramate.
Data Summary: Neuroprotective and Anticonvulsant Efficacy
| Compound | Neurological Model | Animal Model | Treatment Regimen | Key Efficacy Endpoint | Result | Citation |
| Zonisamide | Parkinson's Disease Model | MPTP-treated Mice | 40 mg/kg, 1h after last MPTP dose | Neuroprotection | Increased number and area of TH-positive neurons. | [7] |
| Zonisamide | Parkinson's Disease Model | MPTP-treated Mice | Concurrent treatment with MPTP | Dopamine Levels | Attenuated the reduction in striatal dopamine content. | [8] |
| Topiramate | Epilepsy Model | Maximal Electroshock (MES) Seizure Mice | Not specified | Seizure Protection | Dose-dependent antagonism of audiogenic seizures. | [9] |
Experimental Protocols: In Vivo Neurological Studies
1. MPTP-Induced Parkinson's Disease Model (Zonisamide)
-
Animal Model: C57BL/6 mice were used.
-
Induction of Parkinsonism: Mice were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.
-
Treatment Groups:
-
Saline control
-
MPTP only
-
MPTP + Zonisamide (40 mg/kg) administered at different time points relative to MPTP injection.
-
-
Efficacy Assessment: Striatal dopamine and its metabolites were measured by HPLC. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra was quantified by immunohistochemistry.[7][8]
2. Maximal Electroshock (MES) Seizure Model (Topiramate)
-
Animal Model: Male albino Swiss mice were used.
-
Induction of Seizures: Seizures were induced via auricular electrodes using a Hugo Sachs generator (25 mA, 50 Hz, 0.2 s).
-
Treatment Groups:
-
Vehicle control
-
Topiramate at various doses.
-
-
Efficacy Assessment: The primary endpoint was the percentage of mice protected from the tonic hindlimb extension phase of the seizure.[10]
Signaling Pathway and Experimental Workflow
Caption: Neuroprotective mechanism of Zonisamide in the MPTP model.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
III. Comparative In Vivo Efficacy in Glaucoma
Carbonic anhydrase inhibitors are a mainstay in the treatment of glaucoma due to their ability to reduce intraocular pressure (IOP). This section evaluates the in vivo performance of Dorzolamide in a preclinical model of glaucoma.
Data Summary: Intraocular Pressure Reduction
| Compound | Glaucoma Model | Animal Model | Treatment Regimen | Key Efficacy Endpoint | Result | Citation |
| Dorzolamide | Spontaneous Glaucoma | 9-month-old DBA/2J Mice | Topical application | IOP Reduction | Significant IOP reduction at 1 and 2 hours post-treatment. | [11][12] |
| Dorzolamide | Experimental Glaucoma | Rat Model | Topical application | IOP Reduction | Significant IOP reduction after 1 and 2 weeks of treatment. | [13] |
Experimental Protocol: In Vivo Glaucoma Study
-
Animal Model: 9-month-old DBA/2J mice, which spontaneously develop elevated IOP, were used.
-
Treatment Groups:
-
Vehicle control
-
Topical Dorzolamide
-
-
Drug Administration: A single topical dose of Dorzolamide was applied to the eyes of the mice.
-
Efficacy Assessment: Intraocular pressure was measured at baseline and at 1 and 2 hours post-treatment using a tonometer. A significant reduction in IOP in the Dorzolamide-treated group compared to baseline was the primary outcome.[11][12]
Mechanism of Action and Experimental Workflow
Caption: Mechanism of Dorzolamide in reducing intraocular pressure.
Caption: Experimental workflow for assessing IOP reduction in a glaucoma model.
References
- 1. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zonisamide-induced long-lasting recovery of dopaminergic neurons from MPTP-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topiramate potentiates the antiseizure activity of some anticonvulsants in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the protective action of various antiepileptic drugs in the maximal electroshock-induced seizure model: a type II isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 4-(Aminomethyl)-N-methylbenzenesulfonamide and Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Benzenesulfonamide Analog with a Known Carbonic Anhydrase Inhibitor.
Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating pH, CO2 transport, and various biosynthetic pathways.[1][2][3] Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for drug development.[1] Benzenesulfonamides are a well-established class of potent CA inhibitors.[1]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically expressed by its inhibition constant (Kᵢ), where a lower value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for a series of 4-(1-aminoethyl)benzenesulfonamide derivatives and Acetazolamide against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. This data provides insights into the potential efficacy and selectivity of benzenesulfonamide-based inhibitors.
| Compound | R Group | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 |
| 16 | H | 552.4 | 350.1 | 1350 | 54.5 |
| 17 | 4-Cl | 582.1 | 126.9 | 458.3 | 32.0 |
| 21 | 3-NO₂ | 650.2 | 88.3 | 215.6 | 45.8 |
| 22 | 4-NO₂ | 890.5 | 772.1 | 317.1 | 478.8 |
| 23 | 2-CH₃ | 785.4 | 97.6 | 115.6 | 38.4 |
| 24 | 3-CH₃ | 643.9 | 95.2 | 189.7 | 41.2 |
Data sourced from a comparative analysis of 4-(1-aminoethyl)benzenesulfonamide derivatives.[4]
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. A widely used method is the stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The enzymatic activity is determined by monitoring the change in pH of a buffer solution following the addition of a CO₂-saturated solution. The initial rate of the reaction is measured, and the inhibition constant (Kᵢ) is calculated by analyzing the reaction rates at various inhibitor concentrations.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Buffer solution (e.g., Tris-HCl)
-
CO₂-saturated water
-
The test compound (e.g., 4-(aminomethyl)-N-methylbenzenesulfonamide analog)
-
Known inhibitor for comparison (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and the inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the stopped-flow instrument, one syringe contains the buffer and the enzyme, while the other syringe contains the CO₂-saturated water and the inhibitor at various concentrations.
-
Initiation of Reaction: The contents of the two syringes are rapidly mixed, initiating the hydration of CO₂.
-
Data Acquisition: The change in absorbance of a pH indicator or the change in pH is monitored over a short period (milliseconds to seconds).
-
Data Analysis: The initial rates of the reaction are calculated from the slope of the absorbance/pH change over time.
-
Kᵢ Determination: The inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models.
Visualizing the Biological Context
The following diagrams illustrate the catalytic mechanism of carbonic anhydrase and a typical experimental workflow for evaluating its inhibitors.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Selectivity Profiling of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a detailed comparison of the selectivity profiles of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, a class of potent inhibitors targeting 12-lipoxygenase (12-LOX). The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds by providing key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
Human lipoxygenases (LOXs) are a family of iron-containing enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators known as hydroxyeicosatetraenoic acids (HETEs). These signaling molecules are involved in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and cell proliferation. The platelet-type 12-lipoxygenase (12-LOX) has emerged as a significant therapeutic target due to its established role in various diseases such as skin disorders, diabetes, thrombosis, and cancer.[1][2]
The 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been identified as a promising chemotype for the development of potent and selective 12-LOX inhibitors.[1][2] Derivatives from this series have demonstrated nanomolar potency against 12-LOX and, critically, excellent selectivity over other related lipoxygenase isoforms (5-LOX and 15-LOX) and cyclooxygenase (COX) enzymes, which is a crucial attribute for minimizing off-target effects and enhancing the therapeutic window.[1][3]
Quantitative Selectivity Data
The following table summarizes the in vitro inhibitory activity and selectivity of key 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives against human 12-LOX and other relevant enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
Table 1: Selectivity Profile of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives (IC50 in µM) [1]
| Compound | 12-LOX | 15-LOX-1 | 15-LOX-2 | 5-LOX | COX-1/2 |
| ML355 | 0.29 | >100 | >100 | >50 | NI |
| Compound 30 | 1.2 | >70 | >100 | >15 | NI |
| Compound 31 | 0.38 | >100 | >100 | >35 | NI |
| Compound 33 | 0.21 | 0.7 | >40 | >50 | NI |
NI: No Inhibition observed.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the selectivity profiles of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.
12-Lipoxygenase (12-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of 12-LOX by detecting the formation of its product, 12-hydroxyeicosatetraenoic acid (12-HETE), from the substrate arachidonic acid.
Materials:
-
Purified human 12-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a working solution of arachidonic acid in the assay buffer.
-
Enzyme Incubation: Add a solution of the purified 12-LOX enzyme to the wells of a 96-well plate.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells containing the enzyme. For control wells, add the vehicle (DMSO) without the inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of 12-HETE produced. This can be done using various methods, such as a colorimetric assay where the hydroperoxide product reacts with a chromogen, or by liquid chromatography-mass spectrometry (LC-MS) for direct quantification.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of the compounds on the two isoforms of cyclooxygenase, COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
96-well microplate
-
Detection system (e.g., ELISA for prostaglandin E2, or a fluorescent probe)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds.
-
Enzyme and Cofactor Addition: In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Use a known COX inhibitor as a positive control and DMSO as a vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate at 37°C for a short duration (e.g., 2 minutes).
-
Reaction Termination and Measurement: Stop the reaction (e.g., by adding a solution of stannous chloride). The amount of prostaglandin produced is then quantified, typically by measuring PGE2 levels using an ELISA kit or by a fluorescent method.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway
The following diagram illustrates the 12-lipoxygenase signaling pathway and the point of inhibition by the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.
Caption: The 12-LOX pathway and inhibition by benzenesulfonamide derivatives.
Experimental Workflow
The diagram below outlines the general workflow for the selectivity profiling of 12-LOX inhibitors.
Caption: General workflow for synthesis and selectivity profiling of inhibitors.
References
- 1. Table 2, Selectivity profiling of ML355 and other top compounds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(aminomethyl)-N-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides critical, immediate safety and logistical information for the proper handling and disposal of 4-(aminomethyl)-N-methylbenzenesulfonamide.
Personal Protective Equipment (PPE)
Consistent with guidelines for similar sulfonamide compounds, the following personal protective equipment is mandatory to minimize exposure risk.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side shields | To prevent eye contact with dust or splashes[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat or protective disposable gown | Should be fully buttoned to provide maximum coverage[1]. |
| Respiratory Protection | Use of a chemical fume hood or a dust respirator | Required when handling the powder to minimize inhalation of dust particles[1]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Area Inspection:
- Ensure a certified chemical fume hood is operational.
- Verify that a safety shower and eyewash station are readily accessible.
- Clear the designated workspace of any non-essential items.
- Assemble all necessary laboratory equipment for the procedure.
2. Weighing and Handling:
- Conduct all manipulations of the solid compound within a chemical fume hood to control dust.
- Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
- Avoid direct contact with skin, eyes, and clothing[1].
- Keep the container tightly sealed when not in use.
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling is complete[1].
- Clean and decontaminate the work surface and any equipment used.
- Properly remove and dispose of all contaminated PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Product Disposal:
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Containerization: Collect all waste material in a clearly labeled, sealed, and chemically compatible container. The label must indicate "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal facility[2][3][4][5][6]. Do not dispose of it down the drain or in regular trash.
Empty Container Disposal:
-
Triple Rinsing: Thoroughly rinse the empty container three times with a suitable solvent.
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsate may also need to be collected depending on local regulations.
-
Final Disposal: Once decontaminated, the container can be disposed of according to institutional and local guidelines for non-hazardous waste.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
